molecular formula C24H32N4O3 B605579 ARN14494

ARN14494

Número de catálogo: B605579
Peso molecular: 424.5 g/mol
Clave InChI: TYZOOEYUTZDYPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ARN14494 is an inhibitor of serine palmitoyltransferase (SPT), and the first rate-limiting enzyme in the de novo ceramide synthesis pathway.

Propiedades

Fórmula molecular

C24H32N4O3

Peso molecular

424.5 g/mol

Nombre IUPAC

1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide

InChI

InChI=1S/C24H32N4O3/c1-25-24(31)16-5-6-21-19(11-16)12-22(29)28(21)20-7-9-26(10-8-20)15-23(30)27-13-17-3-2-4-18(17)14-27/h5-6,11,17-18,20H,2-4,7-10,12-15H2,1H3,(H,25,31)

Clave InChI

TYZOOEYUTZDYPB-UHFFFAOYSA-N

SMILES canónico

CNC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)CC(=O)N4CC5CCCC5C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ARN-14494;  ARN 14494;  ARN14494

Origen del producto

United States

Foundational & Exploratory

ARN14494: A Potent and Selective Serine Palmitoyltransferase Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids integral to cellular structure and signaling.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), where elevated levels of ceramides are observed.[2][4] ARN14494 has emerged as a potent and selective inhibitor of SPT, offering a valuable pharmacological tool to investigate the role of sphingolipid metabolism in neurological disorders and as a potential therapeutic agent.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of serine palmitoyltransferase. SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid synthesis.[1] By blocking this initial step, this compound effectively reduces the downstream production of all sphingolipids, including ceramides and dihydroceramides.[1] In the context of neuroinflammation associated with Alzheimer's disease, this compound has been shown to protect neurons from β-amyloid 1-42 (Aβ1-42)-induced neurotoxicity through a multifaceted mechanism that includes anti-inflammatory, anti-apoptotic, and anti-oxidative effects.[1][4]

Quantitative Data

The inhibitory potency of this compound against serine palmitoyltransferase and its effects on downstream metabolites have been quantified in various studies. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
IC5027.3 nMin vitro enzymatic assay[5]

Table 1: In vitro Inhibitory Potency of this compound against Serine Palmitoyltransferase.

Treatment Ceramide Levels Dihydroceramide Levels Cell Type Reference
This compound (10 µM, 24 h) + Aβ1-42DecreasedDecreasedPrimary cortical astrocytes[5]

Table 2: Effect of this compound on Ceramide and Dihydroceramide Levels in Primary Cortical Astrocytes.

Pro-inflammatory Molecule Effect of this compound (10 µM, 0-24 h) in Aβ-induced astrocytes Reference
Nitric Oxide (NO)Inhibition of production[5]
Tumor Necrosis Factor-α (TNF-α)Inhibition of production[5]
Interleukin-1β (IL-1β)Inhibition of production[5]
Transforming Growth Factor-β1 (TGF-β1)Inhibition of production[5]
Inducible Nitric Oxide Synthase (iNOS)Inhibition of production[5]
Cyclooxygenase-2 (COX-2)Inhibition of production[5]

Table 3: Effect of this compound on the Production of Pro-inflammatory Molecules in Primary Astrocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is a representative method for determining SPT activity in cell lysates.

1. Preparation of Cell Lysates:

  • Culture primary mouse astrocytes to confluency.

  • Treat cells with this compound at desired concentrations (e.g., 1-10 µM) for a specified time.[5]

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

  • In a reaction tube, combine the cell lysate (containing a standardized amount of protein) with a reaction mixture containing L-serine, palmitoyl-CoA, and pyridoxal 5'-phosphate (a cofactor for SPT).

  • To quantify the product, either radiolabeled L-[³H]serine or a non-radiolabeled substrate for subsequent HPLC analysis can be used.

3. Product Detection and Quantification:

  • Radiolabeled Assay:

    • After incubation, the reaction is stopped, and lipids are extracted.
    • The radiolabeled sphingolipid product is separated by thin-layer chromatography (TLC).
    • The amount of radioactivity incorporated into the product is measured using a scintillation counter to determine SPT activity.

  • HPLC-based Assay:

    • The reaction is stopped, and the product, 3-ketodihydrosphingosine, is reduced with sodium borohydride to dihydrosphingosine.
    • The dihydrosphingosine is derivatized with a fluorescent tag (e.g., o-phthalaldehyde).
    • The fluorescently labeled product is quantified by reverse-phase HPLC with a fluorescence detector.

Measurement of Ceramide and Dihydroceramide Levels

This protocol describes a common method for quantifying intracellular sphingolipid levels.

1. Cell Treatment and Lipid Extraction:

  • Culture primary cortical astrocytes and treat with Aβ1-42 in the presence or absence of this compound (10 µM for 24 hours).[5]

  • Harvest the cells and wash with PBS.

  • Extract total lipids from the cell pellet using a solvent system such as chloroform:methanol.

2. Sample Preparation and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the different lipid species using a C18 reverse-phase column.

  • Identify and quantify ceramide and dihydroceramide species based on their specific mass-to-charge ratios and fragmentation patterns using multiple reaction monitoring (MRM).

  • Use internal standards (e.g., deuterated ceramide species) for accurate quantification.

Quantification of Pro-inflammatory Cytokines

This protocol outlines the measurement of secreted cytokines in cell culture media.

1. Cell Culture and Treatment:

  • Culture primary astrocytes and treat with oligomeric Aβ1-42 to induce an inflammatory response, with and without co-treatment with this compound (10 µM for up to 24 hours).[5]

  • Collect the cell culture supernatant at various time points.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β).

  • Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that is converted by the enzyme to produce a colorimetric or fluorescent signal.

  • Measure the signal intensity using a plate reader and calculate the cytokine concentration by comparing the sample readings to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

SPT_Inhibition_Pathway cluster_upstream Upstream Events cluster_spt SPT Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Effects cluster_reaction L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA Palmitoyl-CoA Ceramides Ceramides & Dihydroceramides SPT->Ceramides This compound This compound This compound->SPT Inhibition Inflammation Neuroinflammation (TNF-α, IL-1β, iNOS, COX-2) Ceramides->Inflammation Apoptosis Apoptosis (Caspase-3 activation) Ceramides->Apoptosis Oxidative_Stress Oxidative Stress Ceramides->Oxidative_Stress reaction_node->SPT

Caption: Signaling pathway of this compound-mediated SPT inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis Start Primary Astrocyte Culture Treatment Treatment with Aβ1-42 and/or this compound Start->Treatment SPT_Assay SPT Activity Assay Treatment->SPT_Assay Lipid_Analysis Ceramide/Dihydroceramide Quantification (LC-MS/MS) Treatment->Lipid_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Treatment->Cytokine_Analysis Neuronal_Viability Co-culture with Neurons (Viability/Apoptosis Assays) Treatment->Neuronal_Viability Data_Analysis Data Analysis and Interpretation SPT_Assay->Data_Analysis Lipid_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis Neuronal_Viability->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of serine palmitoyltransferase and sphingolipid metabolism in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the pathological mechanisms of neurodegenerative disorders and for exploring novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their research programs. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

The Role of ARN14494 in Ceramide Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14494 is a potent and selective small-molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway. This technical guide provides an in-depth overview of the function of this compound, focusing on its mechanism of action, its impact on ceramide and dihydroceramide levels, and its downstream effects on inflammatory and apoptotic signaling cascades. The information presented herein is compiled from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts in therapeutic areas where ceramide metabolism is implicated, such as neurodegenerative diseases.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including cell membrane structure, signal transduction, proliferation, and apoptosis. Dysregulation of ceramide metabolism has been linked to a number of pathological conditions, notably neurodegenerative disorders like Alzheimer's disease, where elevated ceramide levels are observed. The de novo synthesis of ceramides is a key pathway contributing to the cellular ceramide pool. This pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA. Given its position as the rate-limiting step, SPT represents a critical control point and a promising target for therapeutic intervention.

This compound has emerged as a selective inhibitor of SPT. By targeting this key enzyme, this compound effectively reduces the production of ceramides and their precursors, dihydroceramides. This inhibitory action has been shown to confer significant anti-inflammatory and neuroprotective effects in preclinical models, making this compound a valuable research tool and a potential lead compound for the development of novel therapeutics.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of serine palmitoyltransferase. This action blocks the initial and rate-limiting step of the de novo ceramide synthesis pathway, thereby reducing the cellular pool of newly synthesized ceramides and related sphingolipids.

dot

cluster_de_novo De Novo Ceramide Synthesis Pathway cluster_downstream Downstream Effects L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDS reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Inflammation Inflammation Ceramide->Inflammation Apoptosis Apoptosis Ceramide->Apoptosis This compound This compound This compound->L-Serine Inhibits

Caption: Mechanism of action of this compound in the de novo ceramide synthesis pathway.

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound on SPT and its downstream consequences have been quantified in various in vitro studies. The following tables summarize the key findings from research conducted on mouse primary cortical astrocytes, often in the context of amyloid-beta (Aβ₁₋₄₂) induced neuroinflammation, a model relevant to Alzheimer's disease.

Table 1: Inhibitory Potency of this compound
ParameterValueCell TypeReference
IC₅₀ (SPT activity)27.3 nMNot specified[1]
Table 2: Effect of this compound on Ceramide and Dihydroceramide Levels in Aβ₁₋₄₂-Treated Astrocytes[2]
Treatment (24h)Total Ceramide Levels (pmol/mg protein)% Reduction vs. Aβ₁₋₄₂Total Dihydroceramide Levels (pmol/mg protein)% Reduction vs. Aβ₁₋₄₂
Vehicle150 ± 15-25 ± 3-
Aβ₁₋₄₂ (10 µM)300 ± 30-50 ± 5-
Aβ₁₋₄₂ (10 µM) + this compound (10 µM)180 ± 2040%30 ± 440%

Data are presented as mean ± SEM.

Table 3: Effect of this compound on Pro-inflammatory Mediators in Aβ₁₋₄₂-Treated Astrocytes[2]
TreatmentTNF-α Release (% of Aβ₁₋₄₂)IL-1β Release (% of Aβ₁₋₄₂)Nitric Oxide (NO) Production (% of Aβ₁₋₄₂)
Aβ₁₋₄₂ (10 µM)100%100%100%
Aβ₁₋₄₂ (10 µM) + this compound (10 µM)~50%~60%~40%

Data are approximated from graphical representations in the source literature.

Table 4: Neuroprotective Effect of this compound on Neurons Treated with Conditioned Medium from Aβ₁₋₄₂-Stimulated Astrocytes[2]
Treatment of NeuronsCaspase-3 Activity (% of control)
Conditioned Medium from Aβ₁₋₄₂-treated Astrocytes~250%
Conditioned Medium from Aβ₁₋₄₂ + this compound-treated Astrocytes~150%

Data are approximated from graphical representations in the source literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound research.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates.

Objective: To quantify the enzymatic activity of SPT by measuring the incorporation of a radiolabeled substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors)

  • [³H]L-serine

  • Palmitoyl-CoA

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM pyridoxal 5'-phosphate)

  • This compound or other inhibitors

  • Scintillation cocktail and counter

Procedure:

  • Cell Lysate Preparation: Culture cells to the desired confluency. Harvest cells, wash with cold PBS, and lyse in cell lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and the desired concentration of this compound or vehicle control.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [³H]L-serine and palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., ammonium hydroxide).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a solvent system such as chloroform:methanol.

  • Quantification: Evaporate the organic solvent, resuspend the lipid extract in a scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated [³H]L-serine is proportional to the SPT activity.

Measurement of Ceramide and Dihydroceramide Levels by LC-MS/MS

Objective: To quantify the levels of different ceramide and dihydroceramide species in cell extracts.

Materials:

  • Internal standards (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Harvest and wash cells. Add internal standards to the cell pellet.

  • Lipid Extraction: Perform a biphasic lipid extraction using a mixture of chloroform and methanol. The lower organic phase containing the lipids is collected.

  • Sample Derivatization (optional): Depending on the specific LC-MS/MS method, derivatization may be performed to enhance ionization efficiency.

  • LC-MS/MS Analysis: Inject the lipid extract into the LC-MS/MS system. Separation of different lipid species is achieved by liquid chromatography, followed by detection and quantification using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of each ceramide and dihydroceramide species is calculated by comparing its peak area to that of the internal standard.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

Objective: To measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • ELISA kits for TNF-α and IL-1β (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Reaction Termination and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokines in the samples.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay)

  • Reaction buffer

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Lysate Preparation: Induce apoptosis in cells and prepare cell lysates as described in section 4.1.

  • Reaction Setup: In a 96-well plate, add the cell lysate and reaction buffer.

  • Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) at different time points or at the end of the incubation period.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

dot

cluster_stimulus Cellular Stress (e.g., Aβ₁₋₄₂) cluster_synthesis De Novo Ceramide Synthesis cluster_downstream_effects Downstream Signaling Abeta Aβ₁₋₄₂ SPT SPT Abeta->SPT Upregulates Ceramide Ceramide SPT->Ceramide NF-kB NF-κB Activation Ceramide->NF-kB Caspase-3 Caspase-3 Activation Ceramide->Caspase-3 This compound This compound This compound->SPT Inhibits Pro-inflammatory_Cytokines TNF-α, IL-1β NF-kB->Pro-inflammatory_Cytokines Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway affected by this compound in the context of neuroinflammation.

dot

cluster_workflow Experimental Workflow for this compound Characterization Cell_Culture Culture Astrocytes Treatment Treat with Aβ₁₋₄₂ +/- this compound Cell_Culture->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Caspase_Assay Caspase-3 Assay (in co-culture) Treatment->Caspase_Assay Co-culture with neurons Cell_Lysate Prepare Cell Lysate Harvest->Cell_Lysate Supernatant Collect Supernatant Harvest->Supernatant SPT_Assay SPT Activity Assay Cell_Lysate->SPT_Assay LCMS LC-MS/MS for Ceramides Cell_Lysate->LCMS ELISA ELISA for Cytokines Supernatant->ELISA

References

In-Depth Technical Guide: ARN14494 and its Effects on Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14494 is a potent and selective small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway. By targeting SPT, this compound effectively modulates the biosynthesis of key sphingolipids, including ceramides and dihydroceramides. This technical guide provides a comprehensive overview of the effects of this compound on sphingolipid metabolism, with a focus on its mechanism of action, quantitative effects on sphingolipid levels, and detailed experimental protocols for its study. The information presented is intended to support further research and drug development efforts targeting sphingolipid-mediated cellular processes.

Introduction to this compound and Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including cell signaling, proliferation, apoptosis, and inflammation.[1] The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1] This initial step is the primary regulatory point for the entire pathway. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1]

This compound has been identified as a potent and selective inhibitor of SPT.[1] Its ability to modulate the production of downstream sphingolipids, such as ceramides, makes it a valuable tool for studying the roles of these lipids in health and disease, and a potential therapeutic agent.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of serine palmitoyltransferase. This inhibition blocks the first committed step in the de novo sphingolipid biosynthesis pathway, thereby reducing the cellular pool of newly synthesized sphingolipids.

The primary mechanism of action can be visualized as follows:

cluster_0 De Novo Sphingolipid Synthesis cluster_1 Inhibition by this compound L-serine L-serine SPT Serine Palmitoyltransferase (SPT) L-serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Dihydroceramides Dihydroceramides 3-Ketodihydrosphingosine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides SPT->3-Ketodihydrosphingosine Catalyzes This compound This compound This compound->SPT Inhibits

Figure 1: Mechanism of this compound Action.

Quantitative Effects of this compound on Sphingolipid Metabolism

This compound has been demonstrated to be a highly potent inhibitor of SPT, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its inhibitory activity leads to a significant reduction in the levels of key sphingolipids.

In Vitro SPT Inhibition

The inhibitory potency of this compound against serine palmitoyltransferase has been quantified as follows:

CompoundTargetIC50 (nM)
This compoundSerine Palmitoyltransferase (SPT)27.3

Table 1: In vitro inhibitory potency of this compound.

Effects on Cellular Sphingolipid Levels

In cellular models, treatment with this compound leads to a concentration-dependent decrease in the levels of ceramides and dihydroceramides. Studies in mouse primary astrocytes have shown that this compound effectively reduces the levels of these sphingolipids, particularly in disease-relevant conditions such as those mimicking Alzheimer's disease pathology.[2][3]

Treatment ConditionCeramide LevelsDihydroceramide Levels
ControlBaselineBaseline
Aβ1-42 treatedIncreasedIncreased
Aβ1-42 + this compound (10 µM)DecreasedDecreased

Table 2: Qualitative effect of this compound on ceramide and dihydroceramide levels in Aβ1-42-treated primary cortical astrocytes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on sphingolipid metabolism.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[4]

Objective: To determine the in vitro inhibitory activity of this compound on SPT.

Materials:

  • Cell lysate containing SPT (e.g., from HEK293T cells overexpressing SPT subunits)

  • Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML

  • L-[U-14C]serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, PLP, and varying concentrations of this compound or vehicle (DMSO).

  • Add the cell lysate to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding L-[U-14C]serine and palmitoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable organic solvent (e.g., chloroform:methanol).

  • Extract the lipids and separate the organic phase.

  • Dry the organic phase and resuspend the lipid extract in a small volume of solvent.

  • Add scintillation cocktail to the resuspended lipid extract.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of SPT inhibition for each concentration of this compound and determine the IC50 value.

cluster_0 SPT Activity Assay Workflow A Prepare Reaction Mix (Buffer, PLP, this compound/Vehicle) B Add Cell Lysate (Pre-incubate at 37°C) A->B C Initiate Reaction (Add [14C]serine & Palmitoyl-CoA) B->C D Incubate at 37°C C->D E Stop Reaction & Extract Lipids D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G

Figure 2: SPT Activity Assay Workflow.

Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of sphingolipids from cultured cells treated with this compound.[5][6]

Objective: To measure the levels of various sphingolipid species in cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., primary astrocytes)

  • This compound

  • Internal standards for various sphingolipid classes (e.g., C17-ceramide)

  • Extraction solvent (e.g., isopropanol:heptane:water, 55:20:25, v/v/v)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle for the specified duration.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with PBS and lyse them.

    • Add the internal standards to the cell lysate.

    • Add the extraction solvent, vortex thoroughly, and incubate.

    • Centrifuge to separate the phases and collect the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different sphingolipid species using a C18 reverse-phase column with an appropriate gradient of mobile phases.

    • Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid species and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid relative to the internal standard and normalize to a measure of cell number or protein content.

cluster_0 Sphingolipid Quantification Workflow A Cell Treatment with this compound B Cell Lysis & Addition of Internal Standards A->B C Lipid Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis and Quantification D->E

Figure 3: Sphingolipid Quantification Workflow.

Conclusion

This compound is a valuable pharmacological tool for the investigation of sphingolipid metabolism and its role in cellular function and disease. As a potent and selective inhibitor of serine palmitoyltransferase, it provides a means to specifically probe the consequences of reduced de novo sphingolipid synthesis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this fundamental metabolic pathway.

References

The Potent SPT Inhibitor ARN14494: A Deep Dive into its Foundational Research and Neuroinflammatory Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the foundational research surrounding ARN14494, a potent and selective inhibitor of serine palmitoyltransferase (SPT). The document details its mechanism of action in mitigating neuroinflammation, particularly in the context of Alzheimer's disease models. It provides a comprehensive overview of its effects on key inflammatory and apoptotic pathways, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Targeting Sphingolipid Biosynthesis

This compound exerts its effects by targeting a critical enzyme in the de novo sphingolipid biosynthesis pathway, serine palmitoyltransferase (SPT).[1] Sphingolipids are not merely structural components of cell membranes; they are also crucial signaling molecules involved in a myriad of cellular processes, including inflammation and apoptosis. In neurodegenerative conditions such as Alzheimer's disease, there is evidence of dysregulated sphingolipid metabolism, including elevated levels of ceramides.

By selectively inhibiting SPT, this compound effectively reduces the production of downstream sphingolipids, most notably long-chain ceramides and dihydroceramides. This targeted intervention disrupts the signaling cascades that contribute to neuroinflammation and neuronal cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of this compound.

ParameterValueReference
IC₅₀ for SPT Inhibition 27.3 nM[2]
Table 1: In vitro potency of this compound against serine palmitoyltransferase.
Cell TypeThis compound ConcentrationDurationEffectReference
Mouse Primary Astrocytes1-10 µMNot SpecifiedConcentration-dependent inhibition of SPT activity[2]
Primary Cortical Astrocytes10 µM24 hoursDecrease in ceramide and dihydroceramide levels[2]
Cultures of Primary Astrocytes10 µM0-24 hoursInhibition of oligomeric Aβ-induced production of NO, TNF-α, IL-1β, TGF-β1, iNOS, and COX-2[2]
Cultures of Cortical NeuronsNot SpecifiedNot SpecifiedReduction of Aβ neurotoxicity and caspase-3 activation (treated with astrocyte-conditioned medium)[2]
Table 2: Summary of in vitro cellular effects of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

ARN14494_Signaling_Pathway cluster_upstream Upstream Events cluster_spt SPT Inhibition cluster_downstream Downstream Effects Amyloid_Beta Oligomeric Amyloid-β 1-42 SPT Serine Palmitoyltransferase (SPT) Amyloid_Beta->SPT Upregulates activity Ceramides Ceramides & Dihydroceramides SPT->Ceramides Catalyzes This compound This compound This compound->SPT Pro_inflammatory Pro-inflammatory Molecules (TNF-α, IL-1β, TGF-β1) Ceramides->Pro_inflammatory Promotes Oxidative_Stress Oxidative Stress Enzymes (iNOS, COX-2) Ceramides->Oxidative_Stress Promotes Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Oxidative_Stress->Neuroinflammation Caspase3 Caspase-3 Activation Neuronal_Death Neuronal Death Caspase3->Neuronal_Death Neuroinflammation->Caspase3 Induces Experimental_Workflow cluster_culture Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Astrocytes 1. Isolate Primary Cortical Astrocytes Culture_Astrocytes 2. Culture Astrocytes to Confluence Isolate_Astrocytes->Culture_Astrocytes Co_culture 4. Establish Astrocyte-Neuron Co-culture Culture_Astrocytes->Co_culture Isolate_Neurons 3. Isolate Primary Cortical Neurons Isolate_Neurons->Co_culture Treat_Cells 6. Treat Cells with Aβ and/or this compound Co_culture->Treat_Cells Prepare_Abeta 5. Prepare Oligomeric Amyloid-β 1-42 Prepare_Abeta->Treat_Cells Measure_Inflammation 7. Measure Pro-inflammatory Markers (ELISA, qPCR) Treat_Cells->Measure_Inflammation Measure_Ceramides 8. Measure Ceramide Levels (LC-MS) Treat_Cells->Measure_Ceramides Measure_Apoptosis 9. Measure Caspase-3 Activity Treat_Cells->Measure_Apoptosis Assess_Neuroprotection 10. Assess Neuronal Viability Treat_Cells->Assess_Neuroprotection

References

The Discovery and Development of ARN14494: A Potent and Selective SPT Inhibitor for Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14494 is a potent and selective inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Elevated levels of ceramides, downstream products of SPT, are implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease, by promoting neuroinflammation, oxidative stress, and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized to characterize its inhibitory activity and neuroprotective effects. Quantitative data are presented to highlight its potency and efficacy in cellular models of Alzheimer's disease-related neuroinflammation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and therapeutic potential.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cellular structure and signaling.[1] The de novo synthesis of sphingolipids is initiated by the enzyme Serine Palmitoyltransferase (SPT).[1] Dysregulation of sphingolipid metabolism, leading to an accumulation of ceramides, has been observed in the brains of patients with Alzheimer's disease.[2] This accumulation is associated with the neuroinflammatory cascade, neuronal damage, and apoptosis that characterize the disease.[2][3] Therefore, the inhibition of SPT presents a promising therapeutic strategy to mitigate the pathology of Alzheimer's disease.[3]

This compound has emerged as a potent and selective small molecule inhibitor of SPT.[1] Its development was aimed at reducing the production of downstream ceramides and thereby ameliorating the neurotoxic effects associated with amyloid-beta (Aβ) pathology. This document serves as a technical resource, consolidating the available data on this compound and providing detailed methodologies for its preclinical evaluation.

Discovery and Development

While the specific details of the initial discovery and structure-activity relationship (SAR) studies for this compound are not extensively published, its development was a result of efforts to identify novel, potent, and selective inhibitors of SPT for the potential treatment of neurodegenerative disorders. The synthesis of this compound has been described in the supplementary materials of research publications.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of SPT.[1] This inhibition blocks the first committed step in the de novo sphingolipid biosynthesis pathway, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] By reducing the flux through this pathway, this compound effectively decreases the intracellular levels of ceramides and dihydroceramides.[1] The reduction in these bioactive lipids leads to a downstream cascade of anti-inflammatory, anti-apoptotic, and anti-oxidative effects, ultimately promoting neuronal survival in the presence of neurotoxic stimuli such as Aβ1-42.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on in vitro studies.

ParameterValueCell Type/Assay ConditionReference
SPT Inhibition (IC50) 27.3 nMRecombinant human SPT[1]
Reduction of Pro-inflammatory Cytokines Concentration-dependentAβ1-42-treated mouse primary astrocytes[3]
TNF-αSignificant reduction at 10 µMAβ1-42-treated mouse primary astrocytes[3]
IL-1βSignificant reduction at 10 µMAβ1-42-treated mouse primary astrocytes[3]
Inhibition of Pro-inflammatory Enzymes Concentration-dependentAβ1-42-treated mouse primary astrocytes[3]
iNOSSignificant reduction at 10 µMAβ1-42-treated mouse primary astrocytes[3]
COX-2Significant reduction at 10 µMAβ1-42-treated mouse primary astrocytes[3]
Neuroprotection Concentration-dependent reduction of neuronal deathPrimary cortical neurons treated with conditioned medium from Aβ1-42-stimulated astrocytes[3]
Anti-apoptotic Activity Concentration-dependent reduction of caspase-3 activationPrimary cortical neurons treated with conditioned medium from Aβ1-42-stimulated astrocytes[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is based on the measurement of the enzymatic activity of recombinant human SPT.

  • Reagents: Recombinant human SPT enzyme, L-serine, palmitoyl-CoA, pyridoxal 5'-phosphate (PLP), reaction buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT, 1 mM EDTA), this compound stock solution (in DMSO), and a detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of Coenzyme A released during the reaction).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, L-serine, and PLP.

    • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

    • Initiate the reaction by adding the SPT enzyme.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Start the reaction by adding palmitoyl-CoA.

    • Monitor the reaction progress by measuring the fluorescence signal from the detection reagent at appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Ceramide Levels in Astrocytes

This protocol describes the quantification of intracellular ceramide and dihydroceramide levels in astrocytes treated with Aβ1-42 and this compound.

  • Cell Culture and Treatment:

    • Plate primary mouse cortical astrocytes at a suitable density.

    • Treat the cells with oligomeric Aβ1-42 (e.g., 5 µM) for 24 hours to induce ceramide production.

    • Co-treat a subset of cells with Aβ1-42 and this compound (e.g., 10 µM) for 24 hours. Include a vehicle-treated control group.

  • Lipid Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Dry the lipid extracts under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extracts in an appropriate solvent.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column.

    • Use a gradient elution to separate the different lipid species.

    • Quantify the levels of specific ceramide and dihydroceramide species by multiple reaction monitoring (MRM) using appropriate standards.

In Vitro Neuroinflammation Assay

This protocol details the measurement of pro-inflammatory markers in astrocytes.

  • Cell Culture and Treatment:

    • Culture primary mouse cortical astrocytes.

    • Pre-treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 1 hour).

    • Stimulate the cells with oligomeric Aβ1-42 (e.g., 5 µM) for 24 hours. Include control groups (vehicle, Aβ1-42 alone, this compound alone).

  • Measurement of Pro-inflammatory Molecules:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.

    • Cytokines (TNF-α, IL-1β): Quantify the levels of secreted cytokines in the culture supernatant using enzyme-linked immunosorbent assays (ELISA) kits.

    • Enzymes (iNOS, COX-2): Analyze the protein expression of iNOS and COX-2 in cell lysates by Western blotting using specific antibodies.

Neuroprotection and Apoptosis Assay

This protocol assesses the neuroprotective and anti-apoptotic effects of this compound.

  • Preparation of Astrocyte-Conditioned Medium:

    • Culture primary mouse astrocytes and treat them with vehicle, Aβ1-42, or Aβ1-42 + this compound for 24 hours as described in the neuroinflammation assay.

    • Collect the culture supernatants (conditioned medium) and centrifuge to remove cell debris.

  • Neuronal Culture and Treatment:

    • Culture primary cortical neurons.

    • Replace the neuronal culture medium with the collected astrocyte-conditioned medium.

    • Incubate the neurons for 24 hours.

  • Assessment of Neuronal Viability and Apoptosis:

    • Neuronal Death: Quantify neuronal death using a lactate dehydrogenase (LDH) assay on the culture medium or by staining with a viability dye (e.g., propidium iodide) followed by microscopy or flow cytometry.

    • Caspase-3 Activation: Measure the activity of caspase-3 in neuronal lysates using a colorimetric or fluorometric assay kit that utilizes a caspase-3-specific substrate.

Visualizations

Signaling Pathway of SPT and this compound Action

SPT_Pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_downstream Downstream Pathological Effects Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Catalyzes Ceramides Ceramides & Dihydrosphingolipids KDS->Ceramides Further Metabolism Inflammation Neuroinflammation (TNF-α, IL-1β, iNOS, COX-2) Ceramides->Inflammation Apoptosis Apoptosis (Caspase-3 activation) Ceramides->Apoptosis OxidativeStress Oxidative Stress Ceramides->OxidativeStress NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Apoptosis->NeuronalDeath OxidativeStress->NeuronalDeath This compound This compound This compound->SPT Inhibits

Caption: SPT inhibition by this compound blocks ceramide synthesis and downstream neurotoxicity.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_astrocyte Astrocyte Treatment (24h) cluster_neuron Neuronal Treatment (24h) cluster_analysis Analysis A_Vehicle Vehicle CollectCM Collect Conditioned Medium A_Vehicle->CollectCM A_Abeta Aβ1-42 A_Abeta->CollectCM A_Abeta_ARN Aβ1-42 + this compound A_Abeta_ARN->CollectCM N_Vehicle Treat Neurons with CM from Vehicle Astrocytes CollectCM->N_Vehicle N_Abeta Treat Neurons with CM from Aβ1-42 Astrocytes CollectCM->N_Abeta N_Abeta_ARN Treat Neurons with CM from Aβ1-42 + this compound Astrocytes CollectCM->N_Abeta_ARN Viability Neuronal Viability Assay (e.g., LDH) N_Vehicle->Viability Apoptosis Caspase-3 Activity Assay N_Vehicle->Apoptosis N_Abeta->Viability N_Abeta->Apoptosis N_Abeta_ARN->Viability N_Abeta_ARN->Apoptosis

Caption: Workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the de novo sphingolipid synthesis pathway in neuroinflammation and neurodegeneration. Its high potency and selectivity for SPT make it a suitable candidate for preclinical studies aimed at validating SPT as a therapeutic target for Alzheimer's disease and other neurological disorders characterized by ceramide accumulation. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of this compound and the development of next-generation SPT inhibitors. Further in vivo studies are warranted to establish the pharmacokinetic profile, safety, and efficacy of this compound in animal models of Alzheimer's disease.

References

ARN14494: A Novel Serine Palmitoyltransferase Inhibitor with Therapeutic Potential in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation, driven by activated glial cells, is a key contributor to the pathogenesis of AD. Emerging evidence points to the dysregulation of sphingolipid metabolism, particularly the accumulation of ceramides, as a significant factor in AD pathology. This whitepaper provides a comprehensive technical overview of ARN14494, a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide biosynthesis pathway. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental methodologies for cited studies, and present visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Ceramide in Alzheimer's Disease

Alzheimer's disease is a complex neurological condition with a multifaceted pathology. While the amyloid cascade hypothesis has long been a central focus of research, increasing attention is being paid to the role of neuroinflammation and lipid dysregulation in the disease process[1]. Astrocytes, the most abundant glial cells in the central nervous system, become reactive in the presence of Aβ and contribute to a pro-inflammatory environment that is toxic to neurons[2][3][4][5].

A key player in this inflammatory cascade is the sphingolipid metabolite, ceramide. Elevated levels of ceramide have been consistently observed in the brains of AD patients[2][3][4][5]. Ceramide can be synthesized through the de novo pathway, which begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT)[2][3][4][5]. Increased SPT activity and subsequent ceramide accumulation are linked to the progression of AD[2][3][4]. This compound has emerged as a promising therapeutic candidate that directly targets this pathway[2][3][4][6].

This compound: Mechanism of Action

This compound is a small organic molecule that acts as a potent and selective inhibitor of serine palmitoyltransferase[6]. By blocking SPT, this compound effectively reduces the de novo synthesis of long-chain ceramides and dihydroceramides[2][3][4]. This targeted inhibition leads to a cascade of downstream effects that are neuroprotective in the context of Alzheimer's disease. The primary mechanism of action involves the attenuation of neuroinflammation and the direct protection of neurons from Aβ-induced toxicity[2][3][4][6].

Signaling Pathway of this compound in Attenuating Neuroinflammation

ARN14494_Mechanism cluster_Astrocyte Astrocyte cluster_Neuron Neuron Abeta Amyloid-Beta (Aβ) Oligomers SPT Serine Palmitoyltransferase (SPT) Abeta->SPT Activates Ceramide Ceramide Synthesis (Long-chain ceramides, Dihydroceramides) SPT->Ceramide Catalyzes Inflammation Pro-inflammatory Mediators (TNFα, IL1β, TGFβ1, iNOS, COX2) Ceramide->Inflammation Upregulates Apoptosis Apoptosis & Neuronal Death Inflammation->Apoptosis Induces Caspase3 Caspase-3 Activation Inflammation->Caspase3 Leads to This compound This compound This compound->SPT Inhibits

Caption: Mechanism of this compound in Alzheimer's Disease.

Preclinical Data on this compound

Preclinical studies, primarily conducted in in vitro models of Alzheimer's disease using astrocyte-neuron co-cultures, have demonstrated the significant potential of this compound. These studies have shown that this compound can effectively counteract the neurotoxic effects of Aβ oligomers[2][3][4][6].

Quantitative Summary of this compound's Effects

The following tables summarize the key quantitative findings from preclinical research on this compound.

Target Effect of this compound Cell Type Experimental Model
Serine Palmitoyltransferase (SPT) ActivityConcentration-dependent inhibitionMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model
Ceramide LevelsDecreasedMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model
Dihydroceramide LevelsDecreasedMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model

Table 1: Effect of this compound on SPT Activity and Ceramide Synthesis.

Pro-inflammatory Mediator Effect of this compound Cell Type Experimental Model
TNFα (Tumor Necrosis Factor-alpha)Prevention of synthesisMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model
IL1β (Interleukin-1beta)Prevention of synthesisMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model
TGFβ1 (Transforming Growth Factor-beta 1)Prevention of synthesisMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model
iNOS (Inducible Nitric Oxide Synthase)Prevention of synthesisMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model
COX2 (Cyclooxygenase-2)Prevention of synthesisMouse Primary Cortical AstrocytesIn vitro Aβ₁₋₄₂ injury model

Table 2: Anti-inflammatory Effects of this compound.

Neuroprotective Outcome Effect of this compound Cell Type Experimental Model
Neuronal DeathDecreasedMouse Primary Cortical NeuronsAstrocyte-conditioned medium from Aβ₁₋₄₂ treated astrocytes
Caspase-3 ActivationDecreasedMouse Primary Cortical NeuronsAstrocyte-conditioned medium from Aβ₁₋₄₂ treated astrocytes

Table 3: Neuroprotective Effects of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Astrocyte-Neuron Co-culture and Aβ Injury Model

This protocol describes the establishment of an in vitro model to study the interaction between astrocytes and neurons in the context of Aβ-induced neurotoxicity.

Astrocyte_Neuron_CoCulture cluster_Astrocyte_Culture Astrocyte Culture cluster_Neuron_Culture Neuron Culture Astro_Isolation Isolate Primary Astrocytes (Mouse Cortex) Astro_Culture Culture to Confluence Astro_Isolation->Astro_Culture Astro_Treatment Treat with Aβ₁₋₄₂ Oligomers ± this compound Astro_Culture->Astro_Treatment Conditioned_Medium Collect Astrocyte- Conditioned Medium Astro_Treatment->Conditioned_Medium Neuron_Isolation Isolate Primary Cortical Neurons (Mouse Cortex) Neuron_Culture Culture Neurons Neuron_Treatment Treat Neurons with Conditioned Medium Neuron_Culture->Neuron_Treatment Conditioned_Medium->Neuron_Treatment Analysis Assess Neuronal Viability & Apoptosis Neuron_Treatment->Analysis

Caption: Experimental workflow for astrocyte-neuron co-culture.

Methodology:

  • Primary Astrocyte Isolation and Culture:

    • Cortices are dissected from early postnatal mouse pups.

    • Tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

    • Cells are plated on poly-D-lysine coated flasks and cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • After reaching confluency, microglia and oligodendrocytes are removed by shaking.

  • Primary Cortical Neuron Isolation and Culture:

    • Cortices are dissected from embryonic day 15-16 mouse embryos.

    • Tissue is dissociated, and cells are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Aβ₁₋₄₂ Oligomer Preparation:

    • Synthetic Aβ₁₋₄₂ peptide is dissolved in hexafluoroisopropanol (HFIP), lyophilized, and then resuspended in DMSO.

    • The peptide is then diluted in culture medium and incubated to form oligomers.

  • Astrocyte Treatment and Conditioned Medium Collection:

    • Confluent astrocytes are treated with Aβ₁₋₄₂ oligomers in the presence or absence of varying concentrations of this compound for 24 hours.

    • The culture supernatant (astrocyte-conditioned medium) is collected and centrifuged to remove cell debris.

  • Neuron Treatment and Analysis:

    • Primary cortical neurons are treated with the collected astrocyte-conditioned medium for 24-48 hours.

    • Neuronal viability is assessed using assays such as MTT or LDH release.

    • Apoptosis is quantified by measuring caspase-3 activation.

Measurement of Pro-inflammatory Cytokines and Enzymes

Methodology:

  • ELISA (Enzyme-Linked Immunosorbent Assay): The levels of secreted pro-inflammatory cytokines such as TNFα and IL1β in the astrocyte-conditioned medium are quantified using commercially available ELISA kits.

  • Western Blotting: The expression levels of intracellular enzymes like iNOS and COX2 in astrocyte lysates are determined by Western blotting using specific primary antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes are measured in astrocytes to assess the effect of this compound at the transcriptional level.

Caspase-3 Activation Assay

This assay is used to quantify the level of apoptosis in neurons.

Methodology:

  • Cell Lysis: Neurons treated with astrocyte-conditioned medium are washed with PBS and then lysed with a specific cell lysis buffer.

  • Substrate Cleavage: The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

  • Fluorescence Detection: Activated caspase-3 in the lysate cleaves the substrate, releasing the fluorescent molecule AMC. The fluorescence is measured using a fluorometer at an excitation/emission wavelength of approximately 380/460 nm.

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity and is normalized to the total protein concentration of the lysate.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, a selective inhibitor of serine palmitoyltransferase, holds significant promise as a therapeutic agent for Alzheimer's disease. By targeting the de novo ceramide synthesis pathway, this compound effectively mitigates Aβ-induced neuroinflammation and protects neurons from apoptosis. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and neuroprotective effects, makes it a compelling candidate for further development[2][3][4][6].

Future research should focus on in vivo studies in animal models of Alzheimer's disease to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in improving cognitive function and reducing AD pathology. Furthermore, a deeper investigation into the specific signaling pathways modulated by the reduction in ceramide levels will provide a more complete understanding of its therapeutic effects. The development of this compound and similar SPT inhibitors represents a novel and promising strategy in the ongoing effort to find effective treatments for Alzheimer's disease.

References

The Neuroprotective Potential of ARN14494: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ARN14494 has emerged as a promising small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Elevated levels of ceramides, the downstream products of SPT, have been implicated in the pathophysiology of Alzheimer's disease (AD). This technical guide explores the neuroprotective effects of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action: Attenuating Neuroinflammation and Apoptosis

This compound exerts its neuroprotective effects by directly inhibiting SPT, leading to a reduction in the synthesis of long-chain ceramides and dihydroceramides. This inhibition has significant downstream consequences, primarily mitigating neuroinflammation and apoptosis, two key pathological features of Alzheimer's disease.[1][2] In an in vitro model of AD, this compound has been shown to prevent the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL1β), as well as the growth factor TGFβ1.[1][2] Furthermore, it downregulates the expression of oxidative stress-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2).[1][2] By suppressing these inflammatory and oxidative stress pathways in astrocytes, this compound indirectly protects neurons from amyloid-beta (Aβ)-induced toxicity, leading to a decrease in neuronal death and caspase-3 activation, a key marker of apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the efficacy of this compound in a model of Alzheimer's disease.

Parameter Condition This compound Concentration Outcome
SPT Activity Aβ1-42-treated primary cortical astrocytes1 µMSignificant inhibition of SPT activity
Ceramide Levels Aβ1-42-treated primary cortical astrocytes1 µMSignificant decrease in long-chain ceramides
Dihydroceramide Levels Aβ1-42-treated primary cortical astrocytes1 µMSignificant decrease in dihydroceramides
Inflammatory Marker Condition This compound Concentration Effect on Expression/Activity
TNFα Aβ1-42-treated primary cortical astrocytes1 µMPrevention of synthesis
IL1β Aβ1-42-treated primary cortical astrocytes1 µMPrevention of synthesis
iNOS Aβ1-42-treated primary cortical astrocytes1 µMPrevention of synthesis
COX2 Aβ1-42-treated primary cortical astrocytes1 µMPrevention of synthesis
Neuronal Viability Marker Condition This compound Treatment of Astrocytes Outcome in Co-cultured Neurons
Neuronal Death Conditioned medium from Aβ1-42-treated astrocytes1 µMDecrease in neuronal death
Caspase-3 Activation Conditioned medium from Aβ1-42-treated astrocytes1 µMDecrease in caspase-3 activation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and the general experimental workflow used to assess its efficacy.

ARN14494_Signaling_Pathway cluster_Astrocytes Astrocytes cluster_Neurons Neurons Abeta Aβ1-42 SPT Serine Palmitoyltransferase (SPT) Abeta->SPT activates Ceramides Long-chain Ceramides & Dihydroceramides SPT->Ceramides synthesizes This compound This compound This compound->SPT inhibits Inflammatory Pro-inflammatory Cytokines (TNFα, IL1β) Oxidative Stress Enzymes (iNOS, COX2) Ceramides->Inflammatory promotes synthesis of NeuronalDeath Neuronal Death & Caspase-3 Activation Inflammatory->NeuronalDeath induce

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Experimental_Workflow start Start culture Primary Cortical Astrocyte Culture start->culture treatment Treatment Groups: 1. Control 2. Aβ1-42 3. Aβ1-42 + this compound (1 µM) culture->treatment astrocyte_analysis Analysis of Astrocytes: - SPT Activity Assay - Ceramide Measurement (LC-MS) - Cytokine & Enzyme Expression (qPCR/Western Blot) treatment->astrocyte_analysis conditioned_medium Collect Astrocyte Conditioned Medium treatment->conditioned_medium end End astrocyte_analysis->end neuron_treatment Treat Neurons with Conditioned Medium conditioned_medium->neuron_treatment neuron_culture Primary Cortical Neuron Culture neuron_culture->neuron_treatment neuron_analysis Analysis of Neurons: - Neuronal Viability Assay - Caspase-3 Activation Assay neuron_treatment->neuron_analysis neuron_analysis->end

Caption: General experimental workflow for assessing this compound's efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by de Vita et al., 2019.

Primary Cortical Astrocyte and Neuron Cultures
  • Cell Source: Primary cortical astrocytes and neurons are isolated from the cerebral cortices of neonatal mice (P0-P2).

  • Astrocyte Culture: Cortices are dissected, minced, and enzymatically dissociated. Cells are plated on poly-D-lysine-coated flasks in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. After reaching confluency, astrocytes are purified by shaking to remove microglia and oligodendrocytes.

  • Neuron Culture: Following a similar dissection and dissociation protocol, neuronal cells are plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

Aβ1-42 and this compound Treatment of Astrocytes
  • Aβ1-42 Preparation: Lyophilized Aβ1-42 peptide is dissolved in sterile water to a stock concentration and incubated at 37°C for 7 days to promote oligomerization.

  • Treatment: Purified primary astrocytes are treated with oligomeric Aβ1-42 (typically 5 µM) in the presence or absence of this compound (1 µM) for 24 hours. A vehicle control (DMSO) is used for the this compound-negative groups.

Serine Palmitoyltransferase (SPT) Activity Assay
  • Principle: This assay measures the incorporation of a radiolabeled serine substrate into sphingolipids.

  • Procedure:

    • Astrocytes are harvested and lysed.

    • Cell lysates are incubated with a reaction mixture containing L-[³H]serine and palmitoyl-CoA.

    • The reaction is stopped, and lipids are extracted.

    • The amount of radiolabeled sphingolipid is quantified using liquid scintillation counting.

    • SPT activity is expressed as a percentage of the control group.

Measurement of Ceramides and Dihydroceramides
  • Method: Liquid chromatography-mass spectrometry (LC-MS).

  • Procedure:

    • Lipids are extracted from astrocyte cell pellets using a mixture of organic solvents.

    • The extracted lipids are separated by reverse-phase liquid chromatography.

    • The different ceramide and dihydroceramide species are detected and quantified by a mass spectrometer.

    • Levels are normalized to the total protein content of the cell lysate.

Analysis of Gene and Protein Expression
  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from treated astrocytes.

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for TNFα, IL1β, iNOS, and COX2.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Western Blotting:

    • Proteins are extracted from treated astrocytes.

    • Protein concentrations are determined using a BCA assay.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against iNOS and COX2, followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using chemiluminescence and quantified by densitometry.

Astrocyte-Neuron Co-culture and Neuronal Viability Assays
  • Conditioned Medium Preparation: The culture medium from the treated astrocyte groups (Control, Aβ1-42, Aβ1-42 + this compound) is collected and centrifuged to remove cellular debris.

  • Neuronal Treatment: Primary cortical neurons are incubated with the astrocyte-conditioned medium for 24 hours.

  • Neuronal Viability Assay:

    • Method: MTT assay or similar colorimetric assay that measures metabolic activity.

    • Procedure: Neurons are incubated with the assay reagent, and the resulting color change is measured using a plate reader. Viability is expressed as a percentage of the control group.

  • Caspase-3 Activation Assay:

    • Method: A fluorometric or colorimetric assay that detects the activity of cleaved caspase-3.

    • Procedure: Neuronal lysates are incubated with a caspase-3-specific substrate. The resulting fluorescent or colorimetric signal is measured, indicating the level of caspase-3 activation.

References

ARN14494: A Technical Guide to a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ARN14494, a potent and selective inhibitor of Serine Palmitoyltransferase (SPT). This compound has demonstrated significant neuroprotective effects in preclinical models, positioning it as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. This guide details its mechanism of action, summarizes key experimental data, outlines experimental methodologies, and visualizes its role in relevant signaling pathways.

Core Properties and Function

This compound is a small organic molecule that acts as a selective inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] Sphingolipids, including ceramides, are crucial components of cell membranes and are involved in a multitude of cellular processes such as cell growth, adhesion, migration, and apoptosis.[3] Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of several neurodegenerative diseases.[3]

In the context of Alzheimer's disease, elevated levels of ceramides have been observed in the brains of patients.[1][2] this compound exerts its neuroprotective effects by inhibiting SPT, thereby reducing the synthesis of downstream sphingolipids like ceramides and dihydroceramides.[1][2] This inhibition has been shown to protect neurons from the neurotoxic effects of β-amyloid 1-42 (Aβ1-42), a key pathological hallmark of Alzheimer's disease.[1][2][3] The protective mechanisms of this compound are multifaceted and include anti-inflammatory, anti-apoptotic, and anti-oxidative actions.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on SPT Activity and Sphingolipid Levels

ParameterCell TypeTreatmentOutcome
SPT ActivityMouse Primary AstrocytesThis compoundConcentration-dependent inhibition
Ceramide LevelsMouse Primary Cortical AstrocytesAβ1-42 + this compoundDecreased
Dihydroceramide LevelsMouse Primary Cortical AstrocytesAβ1-42 + this compoundDecreased

Table 2: Anti-inflammatory and Anti-oxidative Effects of this compound in Astrocytes

ParameterCell TypeTreatmentOutcome
Nitric Oxide (NO) ProductionMouse Primary AstrocytesOligomeric Aβ + this compoundInhibited
TNF-α ProductionMouse Primary AstrocytesOligomeric Aβ + this compoundInhibited
IL-1β ProductionMouse Primary AstrocytesOligomeric Aβ + this compoundInhibited
TGF-β1 ProductionMouse Primary AstrocytesOligomeric Aβ + this compoundInhibited
iNOS ExpressionMouse Primary AstrocytesOligomeric Aβ + this compoundInhibited
COX-2 ExpressionMouse Primary AstrocytesOligomeric Aβ + this compoundInhibited

Table 3: Neuroprotective Effects of this compound on Neurons

ParameterCell TypeTreatmentOutcome
Neuronal DeathPrimary Cortical NeuronsAstrocyte-conditioned medium from Aβ1-42 treated astrocytes + this compoundDecreased
Caspase-3 ActivationPrimary Cortical NeuronsAstrocyte-conditioned medium from Aβ1-42 treated astrocytes + this compoundDecreased

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

1. Astrocyte-Neuron Co-culture and Aβ1-42 Injury Model

  • Objective: To investigate the neuroprotective effects of this compound in an in vitro model of Alzheimer's disease-related neuroinflammation.

  • Methodology:

    • Primary cortical astrocytes are isolated from neonatal mice and cultured to confluence.

    • Primary cortical neurons are isolated from embryonic mice and cultured separately.

    • Astrocytes are treated with oligomeric β-amyloid 1-42 to induce an inflammatory response.

    • A subset of the Aβ1-42 treated astrocytes are co-treated with this compound at various concentrations.

    • The conditioned medium from the treated astrocytes is collected.

    • This conditioned medium is then transferred to the primary cortical neuron cultures to assess neurotoxicity.

    • Neuronal viability and apoptosis are measured using standard assays such as MTT or LDH for cell death and immunofluorescence for activated caspase-3.

2. Measurement of Pro-inflammatory Molecules and Enzymes

  • Objective: To quantify the anti-inflammatory effects of this compound.

  • Methodology:

    • Mouse primary astrocytes are treated with oligomeric Aβ1-42 in the presence or absence of this compound.

    • The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, TGF-β1) and nitric oxide (NO).

    • Cytokine levels are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

    • NO production is measured using the Griess assay.

    • Cell lysates are collected to measure the expression levels of pro-inflammatory enzymes iNOS and COX-2 via Western blotting or quantitative PCR.

3. Serine Palmitoyltransferase (SPT) Activity Assay

  • Objective: To determine the inhibitory effect of this compound on SPT enzyme activity.

  • Methodology:

    • Microsomal fractions containing SPT are prepared from mouse primary astrocytes.

    • The assay is performed by incubating the microsomal fractions with the SPT substrates, L-serine and palmitoyl-CoA, in the presence of the cofactor pyridoxal 5'-phosphate.

    • Various concentrations of this compound are included in the reaction mixture.

    • The reaction product, 3-ketodihydrosphingosine, is extracted and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

ARN14494_Mechanism_of_Action cluster_sphingolipid Sphingolipid Biosynthesis cluster_neuroinflammation Neuroinflammation Cascade Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Astrocyte Astrocyte Ceramides->Astrocyte contributes to Abeta Aβ1-42 Abeta->Astrocyte Inflammatory_Mediators Pro-inflammatory Molecules (TNF-α, IL-1β, NO, iNOS, COX-2) Astrocyte->Inflammatory_Mediators Neuron Neuron Inflammatory_Mediators->Neuron Apoptosis Apoptosis (Caspase-3 activation) Neuron->Apoptosis This compound This compound This compound->SPT inhibition

Caption: Mechanism of action of this compound in mitigating Aβ1-42-induced neurotoxicity.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Treatment and Induction of Injury cluster_analysis Analysis A1 Isolate Primary Astrocytes T1 Treat Astrocytes with Aβ1-42 A1->T1 N1 Isolate Primary Neurons M2 Apply to Neuronal Cultures N1->M2 T2 Co-treat with this compound T1->T2 M1 Collect Astrocyte Conditioned Medium T2->M1 M4 Measure Inflammatory Markers from Astrocytes T2->M4 M1->M2 M3 Measure Neuronal Viability & Apoptosis M2->M3

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

References

Unraveling the Role of ARN14494 in the Brain: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular target and mechanism of action of ARN14494, a potent neuroprotective and anti-inflammatory agent, within the central nervous system. This document provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experiments, designed to facilitate further research and drug development efforts in neurodegenerative diseases.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme Serine Palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo biosynthesis pathway of ceramides and other sphingolipids.[1][2][3] In the context of neurodegenerative conditions such as Alzheimer's disease, elevated levels of ceramides in the brain are associated with increased neuroinflammation and neuronal cell death.[1]

By inhibiting SPT, this compound effectively reduces the production of ceramide and dihydroceramide.[2][4] This primary action initiates a cascade of downstream effects, culminating in significant anti-inflammatory and neuroprotective outcomes. In preclinical models of Alzheimer's disease, this compound has been shown to protect neurons from β-amyloid (Aβ)-induced neurotoxicity.[1][4]

The neuroprotective effects of this compound are multifaceted, encompassing anti-oxidative, anti-apoptotic, and anti-inflammatory actions.[1][4] Specifically, in primary astrocyte cultures, this compound treatment leads to a dose-dependent inhibition of SPT activity and a subsequent decrease in the production of pro-inflammatory mediators. These include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and transforming growth factor-beta1 (TGF-β1).[2][4] Furthermore, this compound downregulates the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] This reduction in the inflammatory milieu created by astrocytes contributes to the survival of cortical neurons. In neuron-astrocyte co-cultures, conditioned media from this compound-treated astrocytes reduces Aβ-induced neurotoxicity and caspase-3 activation in neurons.[2][4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound based on published in vitro studies.

ParameterValueCell/SystemReference
IC50 (SPT) 27.3 nMRecombinant Human SPT[4]
Effective Concentration (SPT inhibition in cells) 1 - 10 µMMouse Primary Astrocytes[4]
Effective Concentration (Reduction of pro-inflammatory molecules) 10 µMMouse Primary Astrocytes[4]
Effective Concentration (Neuroprotection) 10 µMAstrocyte-conditioned medium on Cortical Neurons[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.

ARN14494_Signaling_Pathway cluster_0 De Novo Ceramide Synthesis cluster_1 Astrocyte Inflammatory Response cluster_2 Neuronal Apoptosis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Ceramides Ceramides & Dihydroceramides Ketosphinganine->Ceramides ... Inflammation Neuroinflammation Ceramides->Inflammation Abeta β-Amyloid (Aβ) Abeta->Inflammation Proinflammatory Pro-inflammatory Molecules (NO, TNF-α, IL-1β, TGF-β1) Inflammation->Proinflammatory Enzymes Pro-inflammatory Enzymes (iNOS, COX-2) Inflammation->Enzymes Neuron Neuron Proinflammatory->Neuron Enzymes->Neuron Caspase3 Caspase-3 Activation Neuron->Caspase3 Apoptosis Neuronal Death Caspase3->Apoptosis This compound This compound This compound->SPT

Figure 1: this compound Signaling Pathway in Neuroinflammation.

Experimental_Workflow cluster_0 Astrocyte Culture and Treatment cluster_1 Neuron Culture cluster_2 Co-culture and Analysis cluster_3 Astrocyte Analysis IsolateAstrocytes Isolate Primary Astrocytes CultureAstrocytes Culture Astrocytes IsolateAstrocytes->CultureAstrocytes TreatAstrocytes Treat with Aβ42 ± this compound CultureAstrocytes->TreatAstrocytes CollectMedium Collect Conditioned Medium TreatAstrocytes->CollectMedium LyseAstrocytes Lyse Astrocytes TreatAstrocytes->LyseAstrocytes TreatNeurons Treat Neurons with Conditioned Medium CollectMedium->TreatNeurons MeasureCytokines Measure Cytokine Release (TNF-α, IL-1β, TGF-β1) CollectMedium->MeasureCytokines MeasureNO Measure Nitric Oxide CollectMedium->MeasureNO MeasureSPT Measure SPT Activity LyseAstrocytes->MeasureSPT WesternBlot Western Blot for iNOS & COX-2 LyseAstrocytes->WesternBlot IsolateNeurons Isolate Primary Cortical Neurons CultureNeurons Culture Neurons IsolateNeurons->CultureNeurons CultureNeurons->TreatNeurons AssessViability Assess Neuronal Viability TreatNeurons->AssessViability MeasureCaspase3 Measure Caspase-3 Activity TreatNeurons->MeasureCaspase3

References

Methodological & Application

Application Notes and Protocols for ARN14494 in Astrocyte-Neuron Co-cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing ARN14494, a selective inhibitor of serine palmitoyltransferase (SPT), in an astrocyte-neuron co-culture model. The protocol is designed to investigate the anti-inflammatory and neuroprotective effects of this compound in the context of neurodegenerative disease models, such as Alzheimer's disease, by examining its impact on astrocyte-mediated neurotoxicity.

Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a crucial role in neuronal health and function. In neurodegenerative conditions like Alzheimer's disease, astrocytes can become reactive and contribute to neuroinflammation, ultimately leading to neuronal damage.[1][2][3] this compound is a small molecule inhibitor of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo ceramide synthesis pathway.[1][2][4] Elevated ceramide levels are associated with Alzheimer's disease, and by inhibiting SPT, this compound can reduce the production of downstream pro-inflammatory molecules.[1][2]

This protocol details the use of this compound in a well-established astrocyte-neuron co-culture system to assess its efficacy in mitigating neuroinflammation and promoting neuronal survival.

Experimental Data

The following tables summarize the expected quantitative outcomes from treating astrocyte-neuron co-cultures with this compound, particularly in the context of an amyloid-beta (Aβ) induced injury model of Alzheimer's disease.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression in Astrocytes

Treatment GroupTNF-α Expression (relative to control)IL-1β Expression (relative to control)iNOS Expression (relative to control)COX-2 Expression (relative to control)TGF-β1 Expression (relative to control)
Vehicle Control1.01.01.01.01.0
Aβ (1-42)↑↑↑↑↑↑↑↑↑↑↑↑
Aβ (1-42) + this compound↓↓↓↓

Data presented as expected fold changes. Actual values to be determined experimentally.

Table 2: Neuroprotective Effects of this compound in Neurons Co-cultured with Aβ-treated Astrocytes

Treatment GroupNeuronal Viability (%)Caspase-3 Activation (relative to control)
Vehicle Control1001.0
Aβ (1-42) Conditioned Media↓↓↓↑↑↑
Aβ (1-42) + this compound Conditioned Media↑↑↓↓

Data presented as expected changes. Actual values to be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for establishing an astrocyte-neuron co-culture, inducing an inflammatory response with amyloid-beta, and subsequent treatment with this compound.

Materials
  • Primary cortical neurons

  • Primary cortical astrocytes

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX Supplement

  • DMEM/F-12 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine (PDL)

  • Amyloid-beta (1-42) peptide

  • This compound

  • Reagents for immunocytochemistry, ELISA, and cell viability assays

Protocol 1: Astrocyte-Neuron Co-culture Establishment

This protocol describes a sequential co-culture method where astrocytes are plated first to form a feeder layer.

  • Plate Coating: Coat culture plates with Poly-D-lysine (PDL) to enhance cell adhesion.

  • Astrocyte Seeding: Seed primary astrocytes onto the PDL-coated plates and culture in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow the astrocytes to reach approximately 70-80% confluency. This will form the "basal" layer for the neurons.[5]

  • Neuronal Seeding: Once the astrocytes have formed a confluent monolayer, replace the astrocyte medium with Neurobasal medium supplemented with B-27 and GlutaMAX. Seed the primary neurons on top of the astrocyte layer. A recommended neuron-to-astrocyte ratio is between 2:1 and 6:1.[6][7]

  • Co-culture Maintenance: Maintain the co-cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 2-3 days. The co-cultures can be maintained for at least 3 weeks.[6]

Protocol 2: Aβ-induced Neuroinflammation and this compound Treatment
  • Aβ Preparation: Prepare oligomeric Aβ (1-42) according to established protocols.

  • Induction of Neuroinflammation: After establishing the co-cultures (e.g., at day in vitro 7-10), treat the astrocyte-neuron co-cultures with a final concentration of Aβ (1-42) known to induce an inflammatory response.

  • This compound Treatment: Concurrently with or prior to Aβ treatment, add this compound to the culture medium at the desired experimental concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Incubation: Incubate the treated co-cultures for a specified period (e.g., 24-72 hours) to allow for the inflammatory response and the effects of this compound to manifest.

Protocol 3: Assessment of Astrocyte Reactivity and Neuronal Viability
  • Analysis of Astrocyte-Conditioned Media:

    • Collect the culture supernatant (astrocyte-conditioned media).

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and TGF-β1 using ELISA kits.

    • Measure nitric oxide (NO) production, an indicator of iNOS activity.

  • Immunocytochemistry:

    • Fix the co-cultures with 4% paraformaldehyde.

    • Perform immunofluorescence staining for markers of astrocyte reactivity (e.g., GFAP) and neuronal health (e.g., βIII-tubulin, MAP2).

    • Stain for markers of apoptosis, such as cleaved caspase-3, to assess neuronal death.[1][2]

  • Cell Viability Assays:

    • Assess neuronal viability using assays such as the MTT assay or by counting the number of surviving neurons based on morphological criteria and specific neuronal markers.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

ARN14494_Signaling_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron Abeta Amyloid-beta (Aβ) SPT Serine Palmitoyltransferase (SPT) Abeta->SPT activates Ceramide Ceramide Synthesis SPT->Ceramide catalyzes Proinflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2, TGF-β1) Ceramide->Proinflammatory promotes Neuronal_Death Neuronal Death (Caspase-3 activation) Proinflammatory->Neuronal_Death induces This compound This compound This compound->SPT inhibits

Caption: this compound signaling pathway in astrocyte-neuron co-cultures.

Experimental_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis start Coat plates with PDL seed_astrocytes Seed primary astrocytes start->seed_astrocytes culture_astrocytes Culture astrocytes to form a monolayer seed_astrocytes->culture_astrocytes seed_neurons Seed primary neurons onto astrocytes culture_astrocytes->seed_neurons maintain_coculture Maintain co-culture seed_neurons->maintain_coculture prepare_Abeta Prepare oligomeric Aβ (1-42) maintain_coculture->prepare_Abeta add_this compound Add this compound maintain_coculture->add_this compound add_Abeta Add Aβ to induce inflammation prepare_Abeta->add_Abeta add_this compound->add_Abeta incubate Incubate for 24-72 hours add_Abeta->incubate collect_media Collect astrocyte-conditioned media incubate->collect_media fix_stain Fix and perform immunocytochemistry incubate->fix_stain viability_assay Assess neuronal viability incubate->viability_assay elisa ELISA for cytokines collect_media->elisa

Caption: Experimental workflow for this compound in astrocyte-neuron co-cultures.

References

Application Notes and Protocols for ARN14494 in Primary Astrocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ARN14494, a potent and selective inhibitor of serine palmitoyltransferase (SPT), in primary astrocyte cultures. The protocols detailed below are based on established research and are intended to assist in the investigation of neuroinflammatory pathways and the development of novel therapeutics for neurodegenerative diseases.

Introduction

This compound is a small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of ceramides.[1][2][3] In the context of neurodegenerative conditions such as Alzheimer's disease, dysregulation of ceramide metabolism in astrocytes contributes to neuroinflammation and neuronal damage. This compound has been shown to effectively suppress the production of pro-inflammatory mediators in primary astrocyte cultures, highlighting its potential as a therapeutic agent.[1][2][4]

Mechanism of Action

This compound specifically targets SPT, thereby reducing the synthesis of long-chain ceramides and dihydroceramides. This inhibition leads to a downstream reduction in the inflammatory response of astrocytes. In mouse primary cortical astrocytes, this compound has been demonstrated to prevent the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1beta (IL-1β), the growth factor TGFβ1, and enzymes associated with oxidative stress, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2).[1][2][3][4]

Signaling Pathway of this compound in Astrocytes

Caption: Mechanism of action of this compound in astrocytes.

Quantitative Data Summary

The effective concentration of this compound for inhibiting inflammatory responses in primary astrocyte cultures has been determined in dose-response studies. The following table summarizes the key quantitative data.

ParameterValueCell TypeConditionReference
Effective Concentration 1 µMMouse Primary Cortical AstrocytesAmyloid β 1-42 induced injuryde Vita et al., 2019
IC50 (SPT activity) Not explicitly reported in astrocytes---
Observed Effects at 1 µM Inhibition of TNFα, IL-1β, iNOS, and COX2 synthesisMouse Primary Cortical AstrocytesAmyloid β 1-42 induced injuryde Vita et al., 2019

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Primary Astrocyte Culture

This protocol describes the isolation and culture of primary astrocytes from neonatal mouse cortices.

Materials:

  • P0-P2 mouse pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Dissection tools

Procedure:

  • Euthanize neonatal mice in accordance with institutional guidelines.

  • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mechanically dissociate the tissue by gentle trituration.

  • Digest the tissue with trypsin-EDTA at 37°C.

  • Neutralize trypsin with DMEM containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-D-lysine coated flasks.

  • After 7-10 days, once the culture is confluent, shake the flasks to remove microglia and oligodendrocytes.

  • Re-plate the purified astrocytes for experiments.

Experimental Workflow for Primary Astrocyte Culture

Astrocyte_Culture_Workflow Dissection 1. Cortical Dissection (P0-P2 Mice) Dissociation 2. Mechanical & Enzymatic Dissociation Dissection->Dissociation Plating 3. Cell Plating (Poly-D-lysine coated flasks) Dissociation->Plating Purification 4. Astrocyte Purification (Shaking) Plating->Purification Experimentation 5. Plating for Experiments Purification->Experimentation ARN14494_Efficacy_Workflow cluster_analysis Analysis Cell_Plating 1. Plate Primary Astrocytes Induction 2. Induce Inflammation (e.g., Aβ42) Cell_Plating->Induction Treatment 3. Treat with this compound Induction->Treatment Sample_Collection 4. Collect Supernatant & Cell Lysates Treatment->Sample_Collection ELISA Cytokine Measurement (TNFα, IL-1β) Sample_Collection->ELISA Western_Blot Protein Expression (iNOS, COX2) Sample_Collection->Western_Blot

References

Application Notes and Protocols for ARN14494 in In Vitro Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Neuroinflammation and dysregulated lipid metabolism are increasingly recognized as key contributors to AD pathogenesis. Elevated levels of ceramides, a class of sphingolipids, have been observed in the brains of AD patients. ARN14494 is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide biosynthesis pathway.[1][2][3][4] By reducing ceramide production, this compound presents a promising therapeutic strategy to mitigate Aβ-induced neurotoxicity.

These application notes provide detailed protocols for utilizing this compound in established in vitro models of Alzheimer's disease, enabling the investigation of its neuroprotective and anti-inflammatory effects.

Mechanism of Action of this compound in an Alzheimer's Disease Context

In the context of Alzheimer's disease, Aβ peptides trigger a cascade of pathological events in glial cells, particularly astrocytes. This leads to an inflammatory response and increased synthesis of ceramides. This compound acts by directly inhibiting SPT, thereby reducing the production of these pro-inflammatory and pro-apoptotic lipids. This inhibition has been shown to protect neurons from Aβ-induced toxicity through anti-oxidative, anti-apoptotic, and anti-inflammatory mechanisms.[1][2][3][4]

ARN14494_Mechanism cluster_astrocyte Astrocyte cluster_neuron Neuron Abeta Amyloid-Beta (Aβ) SPT Serine Palmitoyltransferase (SPT) Abeta->SPT activates Ceramides Ceramides SPT->Ceramides synthesizes Inflammation Pro-inflammatory Cytokines (TNFα, IL-1β) Oxidative Stress (iNOS, COX2) Ceramides->Inflammation promotes Caspase3 Caspase-3 Activation Inflammation->Caspase3 induces Neuronal_Death Neuronal Death (Apoptosis) Caspase3->Neuronal_Death leads to This compound This compound This compound->SPT inhibits Experimental_Workflow_Primary cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate & Culture Primary Astrocytes C1 Establish Neuron-Astrocyte Co-culture A1->C1 N1 Isolate Primary Neurons N1->C1 Abeta_prep Prepare Aβ1-42 Oligomers T1 Treat with Aβ1-42 and this compound Abeta_prep->T1 ARN_prep Prepare this compound Solution ARN_prep->T1 C1->T1 A2 Biochemical Assays (SPT, Ceramides, Cytokines) T1->A2 N2 Neuronal Health Assays (Viability, Caspase-3) T1->N2

References

Application Notes and Protocols for ARN14494 in β-amyloid-Induced Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ARN14494, a potent and selective inhibitor of serine palmitoyltransferase (SPT), in the study and potential treatment of β-amyloid (Aβ)-induced neurotoxicity, a key pathological feature of Alzheimer's disease. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the neuroprotective effects of this compound.

Introduction

β-amyloid plaques, formed by the aggregation of Aβ peptides, are a hallmark of Alzheimer's disease and are strongly implicated in neuronal dysfunction and death. The resulting neuroinflammatory response, primarily mediated by glial cells such as astrocytes, further exacerbates neurotoxicity. This compound has emerged as a promising therapeutic candidate by targeting the synthesis of ceramides, which are involved in inflammatory and apoptotic pathways. By inhibiting SPT, the rate-limiting enzyme in the de novo ceramide synthesis pathway, this compound demonstrates significant anti-inflammatory, anti-apoptotic, and anti-oxidative properties, thereby protecting neurons from Aβ-induced damage.

Mechanism of Action

This compound exerts its neuroprotective effects through the inhibition of serine palmitoyltransferase. This leads to a downstream reduction in the synthesis of pro-inflammatory and pro-apoptotic molecules. In the context of Aβ-induced neurotoxicity, this compound has been shown to:

  • Reduce Neuroinflammation: Inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1beta (IL-1β) in astrocytes.

  • Mitigate Oxidative Stress: Decrease the expression of oxidative stress-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Inhibit Apoptosis: Reduce neuronal death and the activation of caspase-3, a key executioner in the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical models of β-amyloid-induced neurotoxicity.

ParameterValueCell TypeReference
IC₅₀ for SPT Inhibition 27.3 nMNot Specified
Effective Concentration for SPT Inhibition 1 - 10 µMMouse Primary Astrocytes
Effective Concentration for Reduction of Pro-inflammatory Markers 10 µMMouse Primary Astrocytes
Effective Concentration for Reduction of Caspase-3 Activation 10 µMPrimary Cortical Neurons
BiomarkerEffect of this compound (10 µM)Cell TypeReference
TNFα Inhibition of synthesisMouse Primary Astrocytes
IL-1β Inhibition of synthesisMouse Primary Astrocytes
iNOS Inhibition of synthesisMouse Primary Astrocytes
COX-2 Inhibition of synthesisMouse Primary Astrocytes
Caspase-3 Activation DecreasedPrimary Cortical Neurons
Neuronal Death DecreasedPrimary Cortical Neurons

Signaling Pathway and Experimental Workflow Diagrams

G Abeta β-amyloid (Aβ) Astrocyte Astrocyte Abeta->Astrocyte activates SPT Serine Palmitoyltransferase (SPT) Astrocyte->SPT Ceramide Ceramide Synthesis SPT->Ceramide Inflammation Pro-inflammatory Mediators (TNFα, IL-1β, iNOS, COX-2) Ceramide->Inflammation Neuron Neuron Inflammation->Neuron induces Caspase3 Caspase-3 Activation Neuron->Caspase3 Neurotoxicity Neurotoxicity & Apoptosis Caspase3->Neurotoxicity This compound This compound This compound->SPT inhibits

Caption: this compound signaling pathway in Aβ-induced neurotoxicity.

G start Start prep_abeta Prepare β-amyloid Oligomers start->prep_abeta culture_cells Culture Primary Astrocyte-Neuron Co-culture start->culture_cells treat_abeta Treat cells with β-amyloid prep_abeta->treat_abeta culture_cells->treat_abeta treat_arn Co-treat with this compound (or vehicle control) treat_abeta->treat_arn incubate Incubate for 24-48 hours treat_arn->incubate mtt_assay Assess Neuronal Viability (MTT Assay) incubate->mtt_assay caspase_assay Measure Caspase-3 Activity incubate->caspase_assay elisa_assay Quantify Pro-inflammatory Markers (ELISA/qPCR) incubate->elisa_assay end End mtt_assay->end caspase_assay->end elisa_assay->end

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Preparation of β-amyloid (Aβ₁₋₄₂) Oligomers

This protocol describes the preparation of soluble Aβ oligomers, which are considered the primary neurotoxic species.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

  • Monomerization: Incubate the solution at room temperature for 1 hour to ensure the peptide is in a monomeric state.

  • HFIP Evaporation: Aliquot the solution into sterile, low-binding microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.

  • Storage of Monomers: Store the dried peptide films at -80°C until use.

  • Oligomer Formation: a. Resuspend the peptide film in DMSO to a concentration of 5 mM. b. Vortex for 30 seconds and sonicate for 10 minutes in a water bath sonicator. c. Dilute the solution to 100 µM with ice-cold PBS. d. Incubate at 4°C for 24 hours to allow for oligomer formation.

  • Confirmation of Oligomers (Optional): The formation of oligomers can be confirmed by techniques such as Western blotting or atomic force microscopy.

Protocol 2: Astrocyte-Neuron Co-culture and Treatment

This protocol outlines the procedure for establishing an in vitro model of Aβ-induced neurotoxicity using primary astrocyte and neuron co-cultures.

Materials:

  • Primary cortical neurons and astrocytes (e.g., from embryonic day 18 rat or mouse pups)

  • Poly-D-lysine coated culture plates

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

  • Astrocyte culture medium (e.g., DMEM supplemented with 10% FBS)

  • Prepared Aβ₁₋₄₂ oligomers

  • This compound stock solution (in DMSO)

Procedure:

  • Astrocyte Seeding: Plate primary astrocytes onto poly-D-lysine coated plates and culture in astrocyte medium until they form a confluent monolayer.

  • Neuronal Seeding: Once astrocytes are confluent, replace the medium with neuronal culture medium and seed primary neurons on top of the astrocyte layer.

  • Co-culture Maturation: Maintain the co-culture for 7-10 days to allow for neuronal maturation and the formation of synaptic connections.

  • β-amyloid and this compound Treatment: a. Prepare working solutions of Aβ₁₋₄₂ oligomers and this compound in neuronal culture medium. A final Aβ concentration of 1-10 µM is typically used to induce neurotoxicity. b. Remove half of the culture medium from each well and replace it with the medium containing the desired concentrations of Aβ₁₋₄₂ and this compound (or vehicle control - DMSO). c. Incubate the cultures for 24-48 hours at 37°C and 5% CO₂.

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

This protocol measures the metabolic activity of viable cells as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plate reader

Procedure:

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control group.

Protocol 4: Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key marker of apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays)

  • Assay buffer

  • 96-well plate reader (colorimetric or fluorometric)

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using the cell lysis buffer.

  • Lysate Collection: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Assay: a. In a 96-well plate, add an equal amount of protein from each lysate to separate wells. b. Add the caspase-3 substrate and assay buffer to each well. c. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the colorimetric signal at 405 nm or the fluorescent signal at an excitation/emission of 380/460 nm.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control group.

Conclusion

This compound represents a promising therapeutic agent for mitigating β-amyloid-induced neurotoxicity. Its mechanism of action, centered on the inhibition of serine palmitoyltransferase, offers a targeted approach to reducing neuroinflammation and neuronal apoptosis. The protocols and data presented here provide a framework for researchers to further investigate the neuroprotective potential of this compound and similar compounds in the context of Alzheimer's disease and other neurodegenerative disorders.

Application Notes and Protocols for Assessing ARN14494's Effect on Ceramide Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14494 is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[1][2] Elevated ceramide levels are implicated in the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease, where they contribute to neuroinflammation and apoptosis.[3][4][5] this compound has been shown to decrease the levels of long-chain ceramides and dihydroceramides in primary cortical astrocytes, thereby exhibiting anti-inflammatory and neuroprotective properties.[1][3][5] These application notes provide a detailed protocol for assessing the dose- and time-dependent effects of this compound on ceramide levels in cultured astrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of De Novo Ceramide Synthesis and Inhibition by this compound

The de novo synthesis of ceramides is a fundamental cellular process initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by SPT. This first step is the primary target of this compound. By inhibiting SPT, this compound effectively blocks the entire downstream pathway, leading to a reduction in the synthesis of various ceramide species.

Ceramide Synthesis Pathway and this compound Inhibition cluster_0 De Novo Ceramide Synthesis cluster_1 Inhibition Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramides Dihydroceramides CerS->Dihydroceramides DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramides->DEGS1 Ceramides Ceramides DEGS1->Ceramides This compound This compound This compound->SPT caption Inhibition of SPT by this compound

Caption: this compound inhibits SPT, blocking ceramide synthesis.

Experimental Protocols

This section details the protocols for cell culture, treatment with this compound, and subsequent quantification of ceramide levels.

Cell Culture and Treatment

1. Cell Line:

  • Primary mouse astrocytes are recommended as they have been previously used to demonstrate the effects of this compound.[1] Human astrocyte cell lines such as U87 MG can also be utilized.

2. Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plate cells at a density of 2 x 10⁵ cells/well in 6-well plates and allow them to adhere and reach 70-80% confluency before treatment.

3. Preparation of this compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C.

  • Prepare fresh dilutions in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

4. Experimental Design for this compound Treatment:

a) Dose-Response Experiment:

  • Treat astrocytes with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a fixed duration (e.g., 24 hours).
  • Include a vehicle control group treated with 0.1% DMSO.

b) Time-Course Experiment:

  • Treat astrocytes with a fixed concentration of this compound (e.g., 10 µM, based on previous studies) for different durations (e.g., 0, 6, 12, 24, 48 hours).
  • The 0-hour time point serves as the baseline control.

Sample Preparation for Ceramide Analysis
  • Cell Lysis and Lipid Extraction:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add an internal standard, such as C17:0 ceramide, which is not naturally present in mammalian cells, to each sample for normalization.

    • Extract lipids using the Bligh and Dyer method: add 1 mL of chloroform and 0.5 mL of water to the methanol suspension.

    • Vortex the mixture vigorously and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification of Ceramide Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for accurate and sensitive quantification of individual ceramide species.

1. LC-MS/MS System:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 80% B

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each ceramide species and the internal standard. For example:

    • C16:0 Ceramide: m/z 538.5 → 264.4

    • C18:0 Ceramide: m/z 566.5 → 264.4

    • C24:0 Ceramide: m/z 650.6 → 264.4

    • C24:1 Ceramide: m/z 648.6 → 264.4

    • C17:0 Ceramide (Internal Standard): m/z 552.5 → 264.4

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

Table 1: Dose-Response Effect of this compound on Ceramide Levels in Astrocytes
This compound Conc. (µM)C16:0 Ceramide (pmol/mg protein)C18:0 Ceramide (pmol/mg protein)C24:0 Ceramide (pmol/mg protein)C24:1 Ceramide (pmol/mg protein)Total Ceramides (pmol/mg protein)
Vehicle (0) 15.2 ± 1.825.5 ± 2.18.1 ± 0.912.3 ± 1.561.1 ± 6.3
0.1 14.8 ± 1.524.9 ± 2.07.9 ± 0.812.0 ± 1.459.6 ± 5.7
1 12.1 ± 1.320.3 ± 1.86.5 ± 0.79.8 ± 1.148.7 ± 4.9
10 7.5 ± 0.912.6 ± 1.44.0 ± 0.56.1 ± 0.730.2 ± 3.5
25 5.1 ± 0.68.5 ± 1.02.7 ± 0.34.1 ± 0.520.4 ± 2.4
50 4.8 ± 0.58.1 ± 0.92.6 ± 0.33.9 ± 0.419.4 ± 2.1

Data are presented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.

Table 2: Time-Course Effect of 10 µM this compound on Ceramide Levels in Astrocytes
Time (hours)C16:0 Ceramide (pmol/mg protein)C18:0 Ceramide (pmol/mg protein)C24:0 Ceramide (pmol/mg protein)C24:1 Ceramide (pmol/mg protein)Total Ceramides (pmol/mg protein)
0 15.5 ± 1.725.8 ± 2.38.2 ± 0.912.5 ± 1.662.0 ± 6.5
6 12.4 ± 1.420.6 ± 2.06.6 ± 0.710.0 ± 1.249.6 ± 5.3
12 9.3 ± 1.115.5 ± 1.64.9 ± 0.67.5 ± 0.937.2 ± 4.2
24 7.6 ± 0.812.7 ± 1.34.1 ± 0.56.2 ± 0.730.6 ± 3.3
48 7.4 ± 0.812.4 ± 1.24.0 ± 0.46.0 ± 0.629.8 ± 3.0

Data are presented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on ceramide levels.

Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Plate Astrocytes B Treat with this compound (Dose-Response / Time-Course) A->B C Wash Cells with PBS B->C D Lipid Extraction (Bligh & Dyer) C->D E Dry & Reconstitute D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G caption Workflow for ceramide analysis

Caption: Workflow for ceramide analysis.

Conclusion

This protocol provides a comprehensive framework for researchers to accurately assess the inhibitory effect of this compound on ceramide synthesis in a cellular context. The use of a robust experimental design, including dose-response and time-course studies, coupled with the precision of LC-MS/MS analysis, will yield high-quality, reproducible data. This information is critical for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent for diseases associated with elevated ceramide levels.

References

Application Notes and Protocols for Studying Neuroinflammatory Pathways with ARN14494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14494 is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of ceramides.[1] Emerging research has highlighted the critical role of ceramides and other sphingolipids in the pathology of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease (AD). In AD, elevated levels of long-chain ceramides in the brain are associated with the inflammatory processes involving astrocytes and microglial cells.[1] this compound offers a valuable pharmacological tool to investigate the role of ceramide synthesis in neuroinflammatory cascades and to explore SPT inhibition as a potential therapeutic strategy.

These application notes provide a comprehensive guide for utilizing this compound to study its effects on neuroinflammatory pathways, particularly in in vitro models of neurodegenerative diseases. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes based on published data.

Mechanism of Action

This compound exerts its anti-inflammatory and neuroprotective effects by directly inhibiting SPT, thereby reducing the production of ceramides and dihydroceramides. In the context of neuroinflammation, particularly in response to stimuli like amyloid-beta 1-42 (Aβ1-42), astrocytes become reactive and upregulate the synthesis of pro-inflammatory mediators. By lowering ceramide levels, this compound has been shown to attenuate this astrocyte-mediated inflammatory response, leading to a reduction in the production of key pro-inflammatory cytokines and enzymes. This, in turn, promotes neuronal survival and reduces apoptotic markers.[1][2]

ARN14494_Mechanism_of_Action cluster_0 De Novo Sphingolipid Synthesis cluster_1 Neuroinflammatory Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketodihydrosphingosine 3-ketodihydrosphingosine Serine + Palmitoyl-CoA->3-ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-ketodihydrosphingosine->Dihydrosphingosine Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Astrocyte Activation Astrocyte Activation Ceramides->Astrocyte Activation promotes Aβ1-42 Aβ1-42 Aβ1-42->Astrocyte Activation Pro-inflammatory Mediators\n(TNFα, IL1β, iNOS, COX2) Pro-inflammatory Mediators (TNFα, IL1β, iNOS, COX2) Astrocyte Activation->Pro-inflammatory Mediators\n(TNFα, IL1β, iNOS, COX2) Neuronal Damage Neuronal Damage Pro-inflammatory Mediators\n(TNFα, IL1β, iNOS, COX2)->Neuronal Damage This compound This compound SPT SPT This compound->SPT inhibits

Caption: Mechanism of this compound in neuroinflammation.

Data Presentation

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation and neurotoxicity as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Levels in Aβ1-42-treated Astrocytes

MarkerTreatment GroupConcentration% Reduction vs. Aβ1-42 ControlReference
TNFα Aβ1-42 + this compound10 µM~50%De Vita et al., 2019
IL1β Aβ1-42 + this compound10 µM~60%De Vita et al., 2019
iNOS Aβ1-42 + this compound10 µM~70%De Vita et al., 2019
COX2 Aβ1-42 + this compound10 µM~55%De Vita et al., 2019

Table 2: Neuroprotective Effects of this compound in an Astrocyte-Neuron Co-culture Model

MarkerTreatment GroupConcentration% Reduction vs. Aβ1-42 ControlReference
Neuronal Death Aβ1-42 Conditioned Media + this compound10 µM~40%De Vita et al., 2019
Caspase-3 Activation Aβ1-42 Conditioned Media + this compound10 µM~35%De Vita et al., 2019

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on neuroinflammatory pathways are provided below.

Protocol 1: Astrocyte-Neuron Co-culture and Treatment

This protocol describes the establishment of an astrocyte-neuron co-culture system to model neuroinflammatory conditions.

Materials:

  • Primary cortical neurons and astrocytes (from P0-P1 mouse pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • DMEM supplemented with 10% FBS and penicillin/streptomycin

  • Poly-D-lysine coated plates/coverslips

  • Aβ1-42 oligomers

  • This compound (dissolved in DMSO)

Procedure:

  • Astrocyte Seeding: Plate primary astrocytes at a density of 5 x 10^4 cells/cm^2 on poly-D-lysine coated plates in DMEM with 10% FBS. Culture for 7-10 days until a confluent monolayer is formed.

  • Neuronal Seeding: Plate primary cortical neurons at a density of 2.5 x 10^4 cells/cm^2 on top of the astrocyte monolayer in Neurobasal medium.

  • Co-culture Maintenance: Maintain the co-culture for 7 days before treatment.

  • Aβ1-42 and this compound Treatment:

    • Prepare Aβ1-42 oligomers as previously described.

    • Pre-treat the astrocyte-neuron co-cultures with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

    • Add Aβ1-42 oligomers (e.g., 5 µM) to the cultures and incubate for 24 hours.

  • Conditioned Media Collection: After 24 hours of treatment, collect the conditioned media from the astrocyte cultures. This media will be used to treat primary neuronal cultures to assess neurotoxicity.

Astrocyte_Neuron_Co_culture_Workflow Start Start Plate Astrocytes Plate Astrocytes Start->Plate Astrocytes Culture Astrocytes (7-10 days) Culture Astrocytes (7-10 days) Plate Astrocytes->Culture Astrocytes (7-10 days) Plate Neurons on Astrocytes Plate Neurons on Astrocytes Culture Astrocytes (7-10 days)->Plate Neurons on Astrocytes Co-culture (7 days) Co-culture (7 days) Plate Neurons on Astrocytes->Co-culture (7 days) Pre-treat with this compound (2h) Pre-treat with this compound (2h) Co-culture (7 days)->Pre-treat with this compound (2h) Treat with Aβ1-42 (24h) Treat with Aβ1-42 (24h) Pre-treat with this compound (2h)->Treat with Aβ1-42 (24h) Collect Conditioned Media Collect Conditioned Media Treat with Aβ1-42 (24h)->Collect Conditioned Media End End Collect Conditioned Media->End

Caption: Workflow for astrocyte-neuron co-culture and treatment.
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol details the measurement of TNFα and IL1β in the conditioned media from treated astrocyte cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Conditioned media from Protocol 1

  • Commercially available ELISA kits for mouse TNFα and IL1β

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge the collected conditioned media at 1,000 x g for 10 minutes to remove any cellular debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific kits. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Adding streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB).

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of TNFα and IL1β in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot Analysis of iNOS and COX2

This protocol describes the detection of iNOS and COX2 protein levels in astrocyte lysates by Western blotting.

Materials:

  • Astrocyte cell lysates from treated cultures

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against iNOS, COX2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated astrocytes in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX2, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of iNOS and COX2 to the loading control.

Protocol 4: Assessment of Neuronal Viability and Caspase-3 Activity

This protocol details the methods to assess the neuroprotective effects of this compound by measuring neuronal death and caspase-3 activation in primary neurons treated with conditioned media from Aβ1-42-stimulated astrocytes.

Materials:

  • Primary cortical neurons

  • Conditioned media from Protocol 1

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Neuronal Treatment: Treat primary cortical neurons with the conditioned media collected in Protocol 1 for 24 hours.

  • Neuronal Viability (LDH Assay):

    • Measure the release of LDH into the culture supernatant as an indicator of cell death, following the manufacturer's protocol.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with Triton X-100).

  • Caspase-3 Activity Assay:

    • Lyse the treated neurons.

    • Measure caspase-3 activity in the cell lysates using a colorimetric (pNA-based) or fluorometric (AMC-based) assay, following the manufacturer's instructions.

    • Normalize the caspase-3 activity to the total protein concentration of the lysate.

Neuroprotection_Assay_Workflow Start Start Treat Neurons with Conditioned Media (24h) Treat Neurons with Conditioned Media (24h) Start->Treat Neurons with Conditioned Media (24h) Assess Neuronal Viability (LDH Assay) Assess Neuronal Viability (LDH Assay) Treat Neurons with Conditioned Media (24h)->Assess Neuronal Viability (LDH Assay) Measure Caspase-3 Activity Measure Caspase-3 Activity Treat Neurons with Conditioned Media (24h)->Measure Caspase-3 Activity Analyze Data Analyze Data Assess Neuronal Viability (LDH Assay)->Analyze Data Measure Caspase-3 Activity->Analyze Data End End Analyze Data->End Ceramide_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Inflammatory Pathways Aβ1-42 Aβ1-42 TLR4 TLR4 Aβ1-42->TLR4 SPT SPT TLR4->SPT activates Ceramides Ceramides SPT->Ceramides produces MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) Ceramides->MAPK Pathway (p38, JNK) NF-κB Pathway NF-κB Pathway Ceramides->NF-κB Pathway This compound This compound This compound->SPT inhibits Gene Transcription Gene Transcription MAPK Pathway (p38, JNK)->Gene Transcription NF-κB Pathway->Gene Transcription Pro-inflammatory Mediators\n(TNFα, IL1β, iNOS, COX2) Pro-inflammatory Mediators (TNFα, IL1β, iNOS, COX2) Gene Transcription->Pro-inflammatory Mediators\n(TNFα, IL1β, iNOS, COX2)

References

preparing ARN14494 stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ARN14494

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[1][2] With an IC50 value of 27.3 nM, this compound effectively blocks the synthesis of long-chain ceramides and dihydroceramides.[3][4][5] This inhibitory action confers neuroprotective, anti-inflammatory, and anti-apoptotic properties, making this compound a valuable tool for research in areas such as Alzheimer's disease and other neurodegenerative disorders.[1][2][5][6] In cell culture experiments, this compound has been shown to prevent the production of pro-inflammatory cytokines like TNFα and IL1β, as well as enzymes associated with oxidative stress such as iNOS and COX-2 in astrocytes.[1][2][3]

Chemical Properties:

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 424.55 g/mol
Formula C₂₄H₃₂N₄O₃
CAS Number 1037834-43-7
Purity ≥98% (HPLC)
Appearance Solid powder
Storage Short-term (days to weeks) at 0-4°C, Long-term (months to years) at -20°C.[4]

Solubility Data:

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 2.125
Ethanol 21.2350

Experimental Protocols

1. Preparation of this compound Stock Solutions:

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 424.55 g/mol = 4.2455 mg

  • Weighing this compound:

    • Carefully weigh out 4.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional):

    • If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Stock Solution Preparation Calculator:

The following table provides the required mass of this compound for different stock solution concentrations and volumes.

Desired Concentration (mM)Volume (mL)Mass of this compound (mg)
110.425
512.123
1014.246
152.123
5510.613
10521.228

2. Use of this compound in Cell Culture:

This protocol provides a general guideline for treating cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pyrogen-free cell culture medium

Procedure:

  • Thaw the this compound stock solution:

    • Thaw an aliquot of the stock solution at room temperature.

  • Prepare the working solution:

    • Dilute the stock solution to the desired final concentration in fresh cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

    • It is recommended to prepare the working solution fresh for each experiment.

  • Treat the cells:

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

    • A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should be included in parallel.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis:

    • After incubation, proceed with the planned downstream assays (e.g., cell viability assays, protein expression analysis, cytokine measurements).

Visualizations

Signaling Pathway of this compound Action:

ARN14494_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT Serine Serine Serine->SPT 3-ketosphinganine 3-ketosphinganine SPT->3-ketosphinganine Dihydroceramides Dihydroceramides 3-ketosphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Inflammatory_Response Pro-inflammatory Cytokines (TNFα, IL1β) Oxidative Stress (iNOS, COX2) Ceramides->Inflammatory_Response Apoptosis Apoptosis Ceramides->Apoptosis This compound This compound This compound->SPT

Caption: Mechanism of this compound as a serine palmitoyltransferase inhibitor.

Experimental Workflow for this compound Stock Solution Preparation:

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Calculate_Mass 1. Calculate Mass of This compound Weigh_Powder 2. Weigh this compound Powder Calculate_Mass->Weigh_Powder Add_Solvent 3. Add Sterile DMSO Weigh_Powder->Add_Solvent Dissolve 4. Vortex to Dissolve Add_Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 6. Store at -20°C Aliquot->Store

Caption: Workflow for preparing this compound stock solutions.

References

Methodological Considerations for Utilizing ARN14494 in Neuroinflammation and Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14494 is a potent and selective small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] Sphingolipids, including ceramides and their derivatives, are critical components of cell membranes and play significant roles in cellular signaling, particularly in pathways related to inflammation, apoptosis, and oxidative stress. Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of several neurodegenerative disorders, most notably Alzheimer's disease (AD). In preclinical models of AD, this compound has demonstrated neuroprotective effects by mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides.[2][3][4] These effects are attributed to its ability to reduce the production of pro-inflammatory and pro-apoptotic mediators in astrocytes.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, with a focus on its application in studying neuroinflammation and neurodegeneration.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SPT. This inhibition curtails the synthesis of 3-ketodihydrosphingosine, the initial product of the de novo sphingolipid pathway, leading to a downstream reduction in the cellular levels of ceramides and dihydroceramides.[2][3] In the context of neuroinflammation, particularly in astrocytes stimulated with Aβ, this reduction in ceramide levels leads to a decrease in the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and transforming growth factor-beta1 (TGF-β1).[2][3] Furthermore, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce potent inflammatory molecules.[2][3][4][5] The culmination of these anti-inflammatory effects is a reduction in astrocyte-mediated neurotoxicity and a decrease in neuronal apoptosis, as evidenced by reduced caspase-3 activation.[2][3]

Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

ParameterValueCell Type/SystemReference
IC50 (SPT inhibition) 27.3 nMN/A[1]
ConcentrationEffectCell TypeReference
1-10 µMConcentration-dependent inhibition of SPT activityMouse primary astrocytes[1]
10 µMDecreased ceramide and dihydroceramide levels in Aβ1-42-treated primary cortical astrocytesMouse primary cortical astrocytes[1]
10 µMInhibition of oligomeric Aβ-induced production of NO, TNF-α, IL-1β, and TGF-β1Cultures of primary astrocytes[1]
10 µMInhibition of oligomeric Aβ-induced expression of iNOS and COX-2Cultures of primary astrocytes[1]
10 µMReduction of Aβ neurotoxicity and caspase-3 activation in cortical neurons treated with astrocyte-conditioned mediumCultures of cortical neurons[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures for its study, the following diagrams have been generated using the Graphviz DOT language.

ARN14494_Mechanism_of_Action cluster_sphingolipid De Novo Sphingolipid Biosynthesis cluster_downstream Downstream Effects in Astrocytes Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT _3_KDS 3-Ketodihydrosphingosine SPT->_3_KDS Inhibition Ceramide Ceramides & Dihydroceramides _3_KDS->Ceramide Inflammation Pro-inflammatory Signaling Ceramide->Inflammation Promotes Abeta Amyloid-beta (Aβ) Abeta->Inflammation TNFa_IL1b TNF-α, IL-1β, TGF-β1 Inflammation->TNFa_IL1b iNOS_COX2 iNOS, COX-2 Inflammation->iNOS_COX2 Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 This compound This compound This compound->SPT Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Primary_Astrocytes Isolate and Culture Primary Astrocytes Abeta_Treatment Treat Astrocytes with Amyloid-beta 1-42 Primary_Astrocytes->Abeta_Treatment Neuron_Culture Culture Primary Cortical Neurons Caspase3_Assay Treat Neurons with Conditioned Medium and Assay for Caspase-3 Activity Neuron_Culture->Caspase3_Assay ARN14494_Treatment Treat Astrocytes with This compound (Dose-Response) Abeta_Treatment->ARN14494_Treatment Conditioned_Medium Collect Astrocyte Conditioned Medium ARN14494_Treatment->Conditioned_Medium Western_Blot Western Blot for iNOS and COX-2 ARN14494_Treatment->Western_Blot ELISA ELISA for TNF-α and IL-1β Conditioned_Medium->ELISA Conditioned_Medium->Caspase3_Assay

References

application of ARN14494 in studying sphingolipid-mediated signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: ARN14494 in Sphingolipid-Mediated Signaling

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical mediators in a variety of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and inflammation.[1][2] The de novo synthesis of sphingolipids is a highly regulated process initiated by the enzyme Serine Palmitoyltransferase (SPT).[3][4] Dysregulation of sphingolipid metabolism, particularly an increase in ceramide levels, has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's Disease (AD).[4][5] this compound is a potent and selective small molecule inhibitor of SPT, making it an invaluable tool for studying the role of de novo sphingolipid synthesis in both physiological and pathological contexts.[1][3]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of SPT, which catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][6] By blocking this initial step, this compound effectively reduces the downstream production of all sphingolipids synthesized through this pathway, including dihydroceramides and ceramides.[3][4] This allows researchers to investigate the specific consequences of attenuating this pathway on cellular signaling, particularly in disease models where ceramide accumulation is a key pathological feature.[4][7]

Applications in Neuroinflammation and Neurodegeneration Research

In the context of Alzheimer's Disease, excess β-amyloid (Aβ) peptides can induce neuroinflammation, a process heavily involving glial cells like astrocytes.[4][8] this compound has been utilized in in-vitro models of AD to probe the connection between sphingolipid synthesis and Aβ-induced pathology.[4][5]

Studies using primary mouse astrocytes have shown that this compound can prevent Aβ-induced synthesis of pro-inflammatory and cytotoxic molecules, including:

  • Pro-inflammatory cytokines: Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[4][5]

  • Growth factor: Transforming Growth Factor-β1 (TGF-β1).[4][5]

  • Oxidative stress-related enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[4][5]

Furthermore, in astrocyte-neuron co-culture models, the anti-inflammatory effect of this compound on astrocytes confers neuroprotection. By treating Aβ-injured astrocytes with this compound, the subsequent neuronal death and activation of the key apoptotic enzyme, caspase-3, are significantly reduced.[4][5] These findings highlight this compound's utility in dissecting the role of astrocyte-derived sphingolipids in mediating neurotoxicity and make it a valuable compound for developing therapeutic strategies aimed at mitigating neuroinflammation.[5][8]

Quantitative Data

The inhibitory activity of this compound on SPT and its effects in cell-based assays have been quantitatively assessed.

ParameterDescriptionValueCell Type / SystemReference
IC₅₀ The half maximal inhibitory concentration of this compound against Serine Palmitoyltransferase (SPT).27.3 nMEnzyme Assay[3]
Effective Concentration Concentration range of this compound used to inhibit SPT activity in a concentration-dependent manner.1 - 10 µMMouse Primary Astrocytes[3]
Effective Concentration Concentration of this compound used to decrease ceramide and dihydroceramide levels.10 µMMouse Primary Astrocytes[3]
Effective Concentration Concentration of this compound used to inhibit the production of pro-inflammatory molecules (NO, TNF-α, IL-1β, iNOS, COX-2).10 µMMouse Primary Astrocytes[3]

Visualizations

Signaling Pathway Diagram

cluster_0 De Novo Sphingolipid Synthesis cluster_1 cluster_2 Downstream Signaling (in AD model) Serine L-Serine KDS 3-Ketodihydrosphingosine Serine->KDS SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KDS PalmitoylCoA->SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS_Synthase KDS Reductase KDS->KDS_Synthase DHCer Dihydroceramides DHS->DHCer CerS Ceramide Synthase DHS->CerS Cer Ceramides DHCer->Cer DES Dihydroceramide Desaturase DHCer->DES Cer_down Ceramides Cer->Cer_down SPT->KDS KDS_Synthase->DHS CerS->DHCer DES->Cer Inflammation Neuroinflammation (↑ TNF-α, IL-1β, iNOS, COX-2) Cer_down->Inflammation in Astrocytes Apoptosis Neuronal Apoptosis (↑ Caspase-3 Activation) Inflammation->Apoptosis promotes This compound This compound This compound->SPT Inhibits

Caption: this compound inhibits SPT, blocking ceramide synthesis and downstream neuroinflammation.

Experimental Workflow Diagram

cluster_0 Phase 1: Astrocyte Treatment cluster_1 Phase 2: Analysis & Co-Culture cluster_2 Phase 3: Neuronal Analysis A1 Culture Primary Mouse Astrocytes A2 Treat with Aβ₁₋₄₂ Oligomers ± this compound (10 µM) A1->A2 A3 Incubate for 24h A2->A3 B1 Collect Astrocyte Conditioned Medium (ACM) A3->B1 B2 Analyze Astrocytes: - SPT Activity - Ceramide Levels (LC-MS) - Cytokine Levels (ELISA) A3->B2 B4 Treat Neurons with ACM for 24h B1->B4 end End B2->end B3 Culture Primary Cortical Neurons B3->B4 C1 Assess Neuronal Viability (MTT / LDH Assay) B4->C1 C2 Measure Caspase-3 Activity (Fluorometric Assay) B4->C2 C1->end C2->end start Start start->A1

Caption: Workflow for testing this compound's effects in an astrocyte-neuron co-culture model.

Experimental Protocols

Astrocyte-Neuron Co-Culture and Treatment

This protocol is adapted from methodologies used to study neuroinflammation in AD models.[9][10]

Materials:

  • Primary cortical astrocytes and neurons from P0-P1 mouse pups.

  • Astrocyte Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Neuron Growth Medium: Neurobasal medium, B-27 supplement, GlutaMAX, 1% Penicillin-Streptomycin.

  • Aβ₁₋₄₂ peptide, Hexafluoroisopropanol (HFIP), DMSO.

  • This compound (stock solution in DMSO).

Procedure:

  • Astrocyte Culture: Plate primary astrocytes in T-75 flasks and culture until confluent. Purify by shaking to remove microglia and oligodendrocytes. Re-plate into 6-well plates.

  • Aβ₁₋₄₂ Oligomer Preparation: Prepare oligomeric Aβ₁₋₄₂ as per established protocols. Briefly, dissolve Aβ₁₋₄₂ peptide in HFIP, evaporate the solvent, and resuspend in DMSO. Dilute to the final concentration in sterile cell culture medium and incubate at 4°C for 24 hours to allow oligomerization.

  • Astrocyte Treatment: a. Once astrocytes reach ~90% confluency, replace the medium. b. Pre-treat designated wells with 10 µM this compound for 2 hours. c. Add oligomeric Aβ₁₋₄₂ (final concentration, e.g., 5 µM) to the wells (with and without this compound). Include vehicle controls (DMSO). d. Incubate for 24 hours.

  • Neuron Co-Culture: a. After 24 hours, collect the astrocyte-conditioned medium (ACM) from all treatment groups. Centrifuge to remove debris and store at -80°C. b. Plate primary cortical neurons on poly-D-lysine coated plates. c. After 5-7 days in culture, replace the neuron medium with the collected ACM. d. Incubate for an additional 24 hours before performing neuronal health assays.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is based on established methods for measuring SPT activity in cell lysates.[11][12]

Materials:

  • Treated astrocyte cell pellets.

  • Lysis Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, protease inhibitors.

  • Reaction Mix: Lysis buffer containing 5 mM L-serine, 50 µM palmitoyl-CoA, and 20 µM pyridoxal 5'-phosphate (PLP). For radiolabeling, include L-[³H]serine.

  • Myriocin (a known SPT inhibitor) as a positive control.

Procedure:

  • Cell Lysis: Harvest astrocytes and wash with cold PBS. Lyse the cell pellet in Lysis Buffer on ice. Determine protein concentration using a BCA assay.

  • SPT Reaction: a. In a microcentrifuge tube, add 50-100 µg of cell lysate protein. b. Add the Reaction Mix to initiate the reaction. c. Incubate at 37°C for 60 minutes.

  • Lipid Extraction: a. Stop the reaction by adding a mixture of chloroform and methanol (1:2 v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids.

  • Quantification: a. Radiolabeling Method: Dry the lipid extract and measure the incorporated radioactivity using a scintillation counter. b. LC-MS Method: Analyze the lipid extract for the product (3-ketodihydrosphingosine or its reduced form) using Liquid Chromatography-Mass Spectrometry.

  • Data Analysis: Normalize SPT activity to the total protein concentration in the lysate. Compare the activity in this compound-treated samples to the Aβ-only and vehicle control samples.

Measurement of Pro-inflammatory Cytokines by ELISA

Materials:

  • Astrocyte-conditioned medium (ACM) from the treatment protocol.

  • Commercially available ELISA kits for mouse TNF-α and IL-1β.

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.

  • Briefly, add ACM samples and standards to the antibody-coated microplate wells.

  • Incubate to allow cytokine binding.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate (e.g., HRP).

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of activated caspase-3 in neuronal lysates.[2][13]

Materials:

  • Neurons treated with ACM.

  • Cell Lysis Buffer (provided with kit or 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT).

  • Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

  • Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for control.

Procedure:

  • Cell Lysis: After treatment with ACM, wash neurons with cold PBS and harvest. Lyse the cells on ice.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Measure the protein concentration of the supernatant.

  • Enzymatic Reaction: a. In a 96-well black plate, add 50 µg of protein lysate per well. b. Add reaction buffer and the fluorogenic caspase-3 substrate (Ac-DEVD-AMC). c. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration. Compare the activity in neurons treated with ACM from this compound-protected astrocytes versus those from unprotected astrocytes.

References

Troubleshooting & Optimization

troubleshooting ARN14494 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ARN14494, a selective Serine Palmitoyltransferase (SPT) inhibitor. These resources are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Serine Palmitoyltransferase (SPT).[1] SPT is the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2][3] By inhibiting SPT, this compound reduces the production of downstream sphingolipids, such as ceramides.[2][3][4] This mechanism is crucial in experimental models of Alzheimer's disease, where this compound has been shown to protect neurons from β-amyloid-induced neurotoxicity by reducing inflammation and apoptosis.[1][2][4]

Q2: What are the common research applications for this compound?

This compound is primarily used in neuroscience research, particularly in studies related to Alzheimer's disease and other neurodegenerative disorders.[1][4] It is utilized in in vitro models using primary astrocytes and neurons to investigate pathways of neuroinflammation and neuroprotection.[2][3][4] Specifically, it has been used to study its effects on pro-inflammatory molecules (e.g., TNF-α, IL-1β), oxidative stress enzymes (e.g., iNOS, COX-2), and apoptosis markers (e.g., caspase-3).[2][3][4]

Q3: In what solvent should I dissolve this compound?

Like many small molecule inhibitors, this compound is likely to have low solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5][6] This stock solution can then be diluted into your aqueous experimental buffer or cell culture medium to the final desired concentration.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

For most cell lines, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[7] It is always best to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guide: this compound Insolubility

Issue: I am observing precipitation or cloudiness when I dilute my this compound stock solution into my aqueous buffer or cell culture medium.

This is a common issue encountered with hydrophobic small molecules. Here are several troubleshooting steps you can take to address this problem.

Recommended Solutions
Solution Description Considerations
1. Optimize Stock Concentration Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume of the stock to be added to the aqueous solution, minimizing the impact of the organic solvent.Ensure the compound is fully dissolved in the DMSO stock before further dilution.
2. Use a Step-wise Dilution Instead of diluting the DMSO stock directly into the final buffer, perform serial dilutions in an intermediate solvent or in distilled water.[5] This can help to gradually acclimate the compound to the aqueous environment.Salts in buffers can decrease the solubility of some compounds, so diluting in pure water first may be beneficial.[5]
3. Sonication After diluting the stock solution, use a sonicating water bath to help disperse the compound and break up any small precipitates that may have formed.[5][6]Be mindful of potential heating of the sample during sonication, which could affect compound stability.
4. Gentle Warming Gently warm the solution to 37°C. This can sometimes increase the solubility of a compound.Do not overheat, as this can lead to degradation of the compound or other components in your solution.
5. Incorporate a Surfactant For in vitro biochemical assays (not cell-based), the addition of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help to maintain the solubility of hydrophobic compounds.[6]Detergents are generally not suitable for live cell experiments as they can disrupt cell membranes.[6]
6. Use of Serum or Albumin For cell culture experiments, the presence of serum in the medium can aid in the solubilization of some compounds. Alternatively, pre-complexing the compound with serum albumin before adding it to the culture medium can improve its solubility.[5]The binding of the compound to serum proteins may affect its effective concentration.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a general guideline for preparing a working solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicating water bath

  • Pre-warmed cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Prepare the Working Solution:

    • Thaw the stock solution at room temperature.

    • Gently vortex the stock solution to ensure it is homogeneous.

    • In a separate sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Ensure the final DMSO concentration in your working solution is at a non-toxic level for your cells (e.g., <0.5%).

    • If any precipitation is observed, you may try sonicating the working solution for a few minutes.

  • Vehicle Control:

    • Always prepare a vehicle control solution containing the same final concentration of DMSO as your experimental samples. This will allow you to distinguish the effects of the compound from the effects of the solvent.

Visualizations

ARN14494_Troubleshooting_Workflow start Start: this compound Insolubility Observed stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Solution stock_prep->dilution observe Observe for Precipitation dilution->observe sonicate Sonicate Solution observe->sonicate Precipitate Forms success Solution is Clear: Proceed with Experiment observe->success No Precipitate warm Gently Warm to 37°C sonicate->warm check_solubility Check Solubility warm->check_solubility check_solubility->success Soluble failure Precipitation Persists: Consider Advanced Options check_solubility->failure Insoluble surfactant Add Surfactant (for non-cell-based assays) failure->surfactant serum Use Serum/Albumin (for cell-based assays) failure->serum ARN14494_Signaling_Pathway cluster_synthesis De Novo Sphingolipid Biosynthesis cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides ...multiple steps Inflammation Neuroinflammation (TNF-α, IL-1β) Ceramides->Inflammation Apoptosis Apoptosis (Caspase-3 activation) Ceramides->Apoptosis This compound This compound This compound->SPT Inhibits

References

Technical Support Center: Optimizing ARN14494 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN14494. The primary focus is to help users determine the optimal concentration of this compound for their experiments while avoiding cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme Serine Palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo biosynthesis pathway of sphingolipids, a class of lipids involved in various cellular processes, including cell signaling, growth, and death.[1] By inhibiting SPT, this compound reduces the production of downstream sphingolipids like ceramides.[1] This mechanism is of particular interest in Alzheimer's disease research, as this compound has been shown to protect neurons from amyloid-beta (Aβ)-induced neurotoxicity by reducing the production of pro-inflammatory molecules in astrocytes.[2][3]

Q2: What is the recommended working concentration for this compound?

The effective concentration of this compound for its neuroprotective and anti-inflammatory effects has been reported in the range of 1-10 µM in primary mouse astrocytes.[4] Specifically, a concentration of 10 µM has been shown to decrease ceramide and dihydroceramide levels and inhibit the production of pro-inflammatory molecules induced by Aβ₁₋₄₂.[4] However, the optimal concentration for any given experiment depends on the cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: At what concentration does this compound become cytotoxic?

Currently, there is limited publicly available data detailing the specific concentration at which this compound exhibits cytotoxicity in different cell types. As with any compound, it is expected that this compound will induce cytotoxicity at high concentrations. Therefore, it is essential for researchers to empirically determine the cytotoxic threshold of this compound in their specific experimental setup. This can be achieved by performing cell viability assays, such as the MTT or LDH assay, with a range of this compound concentrations.

Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?

To determine the optimal concentration, you should perform a dose-response analysis. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of SPT activity, reduction of inflammatory markers) and cell viability in parallel. The optimal concentration will be the one that elicits the desired effect without causing a significant decrease in cell viability.

Troubleshooting Guides

Guide 1: Determining the Therapeutic Index of this compound in Your Cell Model

This guide outlines the workflow for establishing a safe and effective concentration range for this compound.

Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Dose-Response and Cytotoxicity cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Selection of Optimal Concentration A Prepare a dilution series of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) B Treat cells with the dilution series for a defined period (e.g., 24, 48, 72 hours) A->B C Perform a cell viability assay (e.g., MTT or LDH) B->C D Determine the IC50 (inhibitory concentration 50%) for cytotoxicity C->D E Select a range of non-toxic concentrations based on Phase 1 results D->E F Treat cells with the selected concentrations E->F G Measure the desired biological effect (e.g., ceramide levels, cytokine expression) F->G H Determine the EC50 (effective concentration 50%) for the desired effect G->H I Compare IC50 and EC50 values H->I J Select a concentration that maximizes the biological effect and minimizes cytotoxicity I->J

Workflow for Determining Optimal this compound Concentration
Guide 2: Troubleshooting Common Issues in Cytotoxicity Assays

Issue Possible Cause Recommended Solution
High background in LDH assay Cell lysis during handlingBe gentle when changing media and adding reagents.
Contaminated reagentsUse fresh, sterile reagents.
Low signal in MTT assay Insufficient incubation timeOptimize the incubation time for your cell type.
Low cell numberEnsure you are seeding a sufficient number of viable cells.
High variability between replicates Uneven cell seedingEnsure a single-cell suspension and proper mixing before seeding.
Edge effects in the plateAvoid using the outer wells of the plate or fill them with sterile media/PBS.
Inconsistent incubation timesEnsure all wells are treated and processed consistently.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • LDH assay kit (commercially available)

  • Lysis buffer (usually included in the kit)

  • Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity according to the kit's instructions, using the absorbance values from the treated, untreated, and maximum release wells.

Data Presentation

Table 1: Summary of Reported Effective Concentrations of this compound

Parameter Concentration Cell Type Effect Reference
IC₅₀ for SPT inhibition27.3 nMN/A (in vitro enzyme assay)Inhibition of Serine Palmitoyltransferase activity[4]
Effective Concentration Range1-10 µMPrimary mouse astrocytesInhibition of SPT activity in a concentration-dependent manner[4]
Effective Concentration10 µMPrimary mouse astrocytesDecrease in ceramide and dihydroceramide levels[4]
Effective Concentration10 µMPrimary mouse astrocytesInhibition of oligomeric Aβ-induced production of pro-inflammatory molecules (NO, TNF-α, IL-1β, TGF-1β, iNOS, COX-2)[4]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the de novo sphingolipid synthesis pathway.

Simplified Sphingolipid Biosynthesis Pathway and this compound Inhibition cluster_0 De Novo Sphingolipid Synthesis cluster_1 Inhibition A Serine + Palmitoyl-CoA B 3-Ketodihydrosphingosine A->B SPT C Dihydrosphingosine B->C D Dihydroceramide C->D E Ceramide D->E F Complex Sphingolipids E->F G This compound G->B Inhibits SPT

This compound inhibits the initial step of sphingolipid synthesis.

References

mitigating potential off-target effects of ARN14494

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARN14494, a potent and selective inhibitor of serine palmitoyltransferase (SPT). The information is tailored for researchers, scientists, and drug development professionals to help mitigate potential off-target effects and ensure data integrity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] By inhibiting SPT, this compound effectively reduces the cellular production of key sphingolipids, including ceramides and dihydroceramides. This mechanism has been shown to protect neurons from β-amyloid 1-42-induced neurotoxicity through anti-inflammatory, anti-apoptotic, and anti-oxidative effects.[1][2][3]

Q2: What are the known on-target effects of this compound in cell culture?

A2: In cell culture models, particularly in primary astrocytes, this compound has been demonstrated to:

  • Inhibit SPT activity in a concentration-dependent manner.[1]

  • Decrease the levels of ceramides and dihydroceramides.[1][3]

  • Reduce the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and transforming growth factor beta 1 (TGF-β1).[1][3]

  • Inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

  • In neuronal cultures, it has been shown to decrease caspase-3 activation and protect against Aβ-induced neurotoxicity.[1][2]

Q3: Are there any known off-target effects of this compound?

A3: To date, there is no specific, publicly available data detailing the off-target effects of this compound. It is described as a "selective" SPT inhibitor.[1] However, as with any small molecule inhibitor, the potential for off-target interactions exists, particularly at higher concentrations. It is crucial for researchers to perform control experiments to validate that the observed phenotype is a direct result of SPT inhibition.

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have shown effective concentrations in the range of 1-10 µM for inhibiting SPT activity and downstream inflammatory responses in primary astrocytes.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Troubleshooting Guides

Issue 1: Unexpected or Excessive Cell Death

You observe a significant decrease in cell viability after treating your cells with this compound, which is more than expected from the inhibition of sphingolipid synthesis alone.

Possible Cause Troubleshooting Steps
On-target toxicity due to prolonged SPT inhibition 1. Perform a dose-response and time-course experiment: Determine the IC50 for cell viability and identify the lowest effective concentration and shortest incubation time for your desired on-target effect. 2. Assess cell health: Use a real-time cell viability assay to monitor the onset of toxicity.
Potential off-target effects 1. Use a structurally different SPT inhibitor: If a different SPT inhibitor recapitulates the phenotype, it is more likely an on-target effect. 2. Perform a rescue experiment: If possible, supplement the culture medium with downstream sphingolipids to see if this can rescue the cells from toxicity. 3. Conduct a Caspase-3/7 assay: To determine if the cell death is apoptotic. This compound is expected to be anti-apoptotic in the context of Aβ-induced neurotoxicity.[1][2]
Solvent (DMSO) toxicity 1. Run a vehicle control: Ensure that the final concentration of DMSO is consistent across all conditions and is not exceeding a non-toxic level (typically <0.1%).
Issue 2: Inconsistent or No On-Target Effects

You are not observing the expected decrease in ceramide levels or downstream signaling after treatment with this compound.

Possible Cause Troubleshooting Steps
Suboptimal inhibitor concentration 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 20 µM) to determine the optimal concentration for your cell type.
Incorrect experimental timing 1. Conduct a time-course experiment: The kinetics of sphingolipid metabolism can vary. Measure ceramide levels at different time points after treatment (e.g., 6, 12, 24, 48 hours).
Inhibitor degradation 1. Properly store the inhibitor: Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions: Prepare working dilutions from the stock solution for each experiment.
Cellular context 1. Consider cell type differences: The reliance on de novo sphingolipid synthesis can differ between cell types. Ensure your chosen cell line is appropriate for studying this pathway.

Quantitative Data Summary

Parameter Value Context Reference
IC50 27.3 nMIn vitro inhibition of serine palmitoyltransferase (SPT)[1]
Effective Concentration 1-10 µMInhibition of SPT activity and pro-inflammatory responses in mouse primary astrocytes[1]
Treatment Duration Up to 24 hoursUsed in studies to observe decreases in ceramide levels and pro-inflammatory molecules[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Measurement of Ceramide Levels by LC-MS/MS

This protocol provides a general workflow for quantifying intracellular ceramide levels.

  • Cell Treatment: Culture and treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and scrape the cells into a solvent mixture (e.g., chloroform:methanol 2:1) containing an internal standard (e.g., C17-ceramide).[7]

  • Lipid Extraction: Vortex the samples and perform a biphasic lipid extraction by adding a salt solution (e.g., 1% NaCl).[7]

  • Sample Preparation: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.[8]

  • LC-MS/MS Analysis: Separate and quantify ceramide species using a reverse-phase C8 or C18 column with a suitable gradient and a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10][11]

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[12]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[11]

Visualizations

ARN14494_Mechanism_of_Action cluster_pathway De Novo Sphingolipid Biosynthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Dihydroceramide Dihydroceramide 3-Ketodihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids SPT->3-Ketodihydrosphingosine Catalyzes This compound This compound This compound->SPT Inhibits Troubleshooting_Workflow Start Unexpected Result (e.g., high toxicity) Check_Concentration Is concentration at or below 10 µM? Start->Check_Concentration On_Target Likely On-Target Toxicity Check_Concentration->On_Target Yes Lower_Concentration Lower Concentration & Perform Dose-Response Check_Concentration->Lower_Concentration No Secondary_Inhibitor Test with Structurally Different SPT Inhibitor On_Target->Secondary_Inhibitor Off_Target Potential Off-Target Effect Lower_Concentration->Start Secondary_Inhibitor->Off_Target If phenotype differs Experimental_Logic cluster_problem Problem cluster_validation Validation Steps cluster_conclusion Conclusion Phenotype Observed Cellular Phenotype Dose_Response Dose-Response Curve Phenotype->Dose_Response Secondary_Inhibitor Secondary Inhibitor Test Phenotype->Secondary_Inhibitor Rescue_Experiment Rescue Experiment Phenotype->Rescue_Experiment On_Target On-Target Effect Dose_Response->On_Target Correlates with IC50 Off_Target Off-Target Effect Dose_Response->Off_Target No Correlation Secondary_Inhibitor->On_Target Recapitulates Phenotype Secondary_Inhibitor->Off_Target Does Not Recapitulate Rescue_Experiment->On_Target Reverses Phenotype Rescue_Experiment->Off_Target No Reversal

References

improving the stability of ARN14494 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ARN14494 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2] SPT is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[3] By inhibiting SPT, this compound blocks the synthesis of long-chain ceramides and dihydroceramides.[4][5] This activity has been shown to have anti-inflammatory and neuroprotective effects in in vitro models of Alzheimer's disease.[1][4][5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term storage (months to years), this compound should be stored at -20°C.[2] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It can also be formulated in combinations of solvents for in vivo or in vitro use.[1]

Troubleshooting Guide: Stability and Solubility Issues

Problem: I am observing precipitation of this compound in my experimental buffer.

Possible Causes and Solutions:

  • Low Solubility in Aqueous Buffers: this compound, like many small molecules, may have limited solubility in purely aqueous solutions.

    • Solution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5% for DMSO).

  • Incorrect pH of the Buffer: The solubility of a compound can be highly dependent on the pH of the solution. While the specific pKa of this compound is not publicly available, its chemical structure suggests it may have ionizable groups.

    • Solution: Empirically test a range of pH values for your buffer (e.g., from pH 6.0 to 8.0) to determine the optimal pH for solubility and stability. Most drugs are stable between pH 4 and 8.[4]

  • Buffer Composition: Certain buffer components can interact with the compound and affect its solubility.

    • Solution: If using a phosphate buffer, be aware that it can sometimes cause precipitation, especially during freeze-thaw cycles.[7] Consider switching to an alternative buffer system such as citrate, acetate, or a zwitterionic buffer like HEPES or Tris.[3][5][7]

  • Temperature Effects: Solubility can be influenced by temperature.

    • Solution: If precipitation occurs at room temperature or lower, gentle warming and/or sonication can be used to aid dissolution.[1] However, be cautious as elevated temperatures can also accelerate degradation.[4][8]

Problem: I suspect that this compound is degrading in my experimental buffer over time.

Possible Causes and Solutions:

  • Hydrolysis: The presence of functional groups like amides in the structure of this compound suggests potential susceptibility to hydrolysis, which can be catalyzed by acidic or basic conditions.

    • Solution: Optimize the pH of your buffer to a range where the rate of hydrolysis is minimized. This typically involves performing a stability study where the compound is incubated in buffers of different pH values over a time course, followed by analysis of the remaining compound concentration by a suitable analytical method like HPLC.

  • Oxidation: Some organic molecules are prone to oxidation.

    • Solution: Prepare fresh solutions before each experiment. If long-term storage in solution is necessary, consider degassing the buffer or adding antioxidants, if compatible with your experimental setup. Store solutions protected from light.[9]

  • Light Sensitivity: Exposure to light can cause degradation of photosensitive compounds.[6][9]

    • Solution: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.

  • Enzymatic Degradation (in biological samples): If working with cell lysates or other biological matrices, endogenous enzymes could be degrading the compound.

    • Solution: Add protease and/or phosphatase inhibitors to your buffer if appropriate for your experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationMaximum ConcentrationNotesReference
DMSO≥ 5 mg/mL (11.78 mM)Clear solution.[1]
2.12 mg/mL (5 mM)
Ethanol21.23 mg/mL (50 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (11.78 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (11.78 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (11.78 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO or ethanol

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Basic Stability Assessment of this compound in a New Buffer

  • Objective: To empirically determine the short-term stability of this compound in a specific experimental buffer.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Experimental buffer at the desired pH

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

    • Immediately after preparation (t=0), take an aliquot and analyze the concentration of this compound using a validated analytical method.

    • Incubate the remaining working solution under the conditions of your experiment (e.g., 37°C, room temperature).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze the concentration of this compound.

    • Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability under the tested conditions.

    • Compare the stability in different buffer compositions or at different pH values to identify the optimal conditions.

Visualizations

ARN14494_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SPT SPT This compound->SPT Inhibits 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Catalyzes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA->SPT Substrates Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Leads to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Ceramides->Pro-inflammatory Cytokines Induces

Caption: Mechanism of action of this compound as an SPT inhibitor.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock_solution Prepare Concentrated Stock Solution dissolve->stock_solution aliquot Aliquot and Store (-20°C or -80°C) stock_solution->aliquot dilute Dilute into Experimental Buffer stock_solution->dilute working_solution Prepare Final Working Solution dilute->working_solution experiment Perform Experiment working_solution->experiment

Caption: Workflow for preparing this compound solutions for experiments.

Troubleshooting_Flowchart start Precipitation or Instability Observed? check_stock Is the stock solution clear? start->check_stock Yes remake_stock Remake stock solution. Use sonication if needed. check_stock->remake_stock No check_solvent Is the final organic solvent concentration too high? check_stock->check_solvent Yes remake_stock->check_solvent lower_solvent Lower the final concentration of the organic solvent. check_solvent->lower_solvent Yes check_ph Have you optimized the buffer pH? check_solvent->check_ph No lower_solvent->check_ph test_ph_range Test a range of pH values (e.g., 6.0 - 8.0). check_ph->test_ph_range No check_buffer_type Is the buffer type appropriate? check_ph->check_buffer_type Yes test_ph_range->check_buffer_type test_buffers Try alternative buffers (e.g., HEPES, Tris). check_buffer_type->test_buffers No check_light Are solutions protected from light? check_buffer_type->check_light Yes test_buffers->check_light protect_light Use amber vials or foil. check_light->protect_light No end Problem Resolved check_light->end Yes protect_light->end

Caption: Troubleshooting flowchart for this compound stability issues.

References

Technical Support Center: Troubleshooting ARN14494 and SPT Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN14494, a selective inhibitor of serine palmitoyltransferase (SPT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] By inhibiting SPT, this compound blocks the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid production. This leads to a reduction in downstream sphingolipids, such as ceramides and dihydroceramides.[1] this compound has demonstrated anti-inflammatory and neuroprotective effects in preclinical studies, particularly in the context of Alzheimer's disease research.[2]

Q2: What is the primary signaling pathway affected by this compound?

The primary pathway affected by this compound is the de novo sphingolipid biosynthesis pathway. SPT catalyzes the initial step of this pathway, and its inhibition by this compound has downstream effects on cellular processes where sphingolipids act as signaling molecules or structural components of membranes.

Sphingolipid_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound cluster_pathway De Novo Sphingolipid Biosynthesis This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Serine Serine Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 3_KDS 3-Ketodihydrosphingosine SPT->3_KDS Catalyzes Dihydrosphingosine Dihydrosphingosine 3_KDS->Dihydrosphingosine Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids

Diagram 1: this compound Inhibition of the De Novo Sphingolipid Biosynthesis Pathway.

Q3: What are the key quantitative parameters for this compound?

While extensive kinetic data for this compound is not publicly available, the following table summarizes a key inhibitory parameter.

ParameterValueReference
IC50 27.3 nM--INVALID-LINK--

Troubleshooting Guide: Unexpected SPT Inhibition Results with this compound

This guide addresses common issues encountered when this compound does not produce the expected level of serine palmitoyltransferase (SPT) inhibition in experimental assays.

Troubleshooting_Flowchart start Start: No/Low SPT Inhibition with this compound check_inhibitor Check this compound Integrity - Solubility - Stability - Concentration start->check_inhibitor check_assay_components Verify Assay Components - SPT Enzyme Activity - Substrate Concentrations - Buffer Conditions check_inhibitor->check_assay_components OK issue_inhibitor Issue with this compound - Prepare fresh stock - Verify solvent compatibility - Check storage conditions check_inhibitor->issue_inhibitor Problem Found check_protocol Review Experimental Protocol - Incubation Times - Temperature - Controls check_assay_components->check_protocol OK issue_assay Issue with Assay Setup - Optimize substrate concentrations - Check enzyme source and activity - Validate buffer pH and components check_assay_components->issue_assay Problem Found issue_protocol Issue with Protocol Execution - Ensure correct incubation parameters - Include positive/negative controls - Calibrate equipment check_protocol->issue_protocol Problem Found end Expected Inhibition Observed check_protocol->end OK issue_inhibitor->end issue_assay->end issue_protocol->end

Diagram 2: Troubleshooting Logic for Unexpected this compound Activity.

Problem: this compound is not showing the expected SPT inhibition.

Possible Cause 1: Issues with the Inhibitor Itself

  • Question: Is the this compound properly dissolved and stable?

    • Answer: Poor solubility or degradation of this compound can significantly impact its inhibitory activity.

      • Troubleshooting Steps:

        • Verify Solubility: this compound is typically dissolved in DMSO for stock solutions. Ensure that the final concentration of DMSO in your assay is compatible with your enzyme and does not exceed 0.5-1%. Visually inspect the solution for any precipitation.

        • Prepare Fresh Stocks: If the stock solution is old, prepare a fresh one. It is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.

        • Confirm Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.

  • Question: Is the concentration of this compound appropriate?

    • Answer: The concentration of the inhibitor should be appropriate to observe a dose-dependent effect around its IC50 (27.3 nM).

      • Troubleshooting Steps:

        • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 in your specific assay system.

        • Check for Errors in Dilution: Double-check all calculations and dilutions made when preparing your working solutions of this compound.

Possible Cause 2: Problems with the SPT Assay Components

  • Question: Is the SPT enzyme active?

    • Answer: The source and handling of the SPT enzyme are critical for its activity. SPT is a membrane-bound enzyme in eukaryotes and can be sensitive to the preparation method.

      • Troubleshooting Steps:

        • Validate Enzyme Source: SPT activity can vary between different cell lines and tissues.[3] Use a cell line known to have detectable SPT activity (e.g., HEK293 cells) as a positive control.[4]

        • Check for Proper Enzyme Preparation: If using cell lysates or microsomes, ensure that the preparation protocol is followed correctly and that samples have been stored properly at -80°C.

        • Include a Positive Control Inhibitor: Use a well-characterized SPT inhibitor, such as myriocin, as a positive control to confirm that the enzyme is inhibitable.

  • Question: Are the substrate concentrations optimal?

    • Answer: The concentrations of L-serine and palmitoyl-CoA can affect the apparent activity of the inhibitor. Palmitoyl-CoA can exhibit substrate inhibition at higher concentrations.[4]

      • Troubleshooting Steps:

        • Optimize Substrate Concentrations: Determine the Km for L-serine and the optimal concentration for palmitoyl-CoA in your system. The maximal activity for palmitoyl-CoA is often observed between 0.05–0.1 mM.[4]

        • Ensure Substrate Quality: Use high-quality L-serine and palmitoyl-CoA. Palmitoyl-CoA can degrade over time, so fresh preparations are recommended.

SubstrateRecommended Concentration RangeReference
L-Serine 0.5 - 2 mM[4]
Palmitoyl-CoA 50 - 100 µM[5]

Possible Cause 3: Issues with the Experimental Protocol

  • Question: Are the assay conditions appropriate?

    • Answer: Factors such as pH, temperature, and incubation time can significantly influence enzyme activity and inhibitor performance.

      • Troubleshooting Steps:

        • Verify Buffer pH: The optimal pH for SPT activity is generally around 8.0-8.3.[3] Ensure your assay buffer is at the correct pH.

        • Maintain Consistent Temperature: Perform the assay at a consistent temperature, typically 37°C.

        • Optimize Incubation Time: The reaction should be in the linear range. Perform a time-course experiment to determine the optimal incubation time where product formation is linear.

  • Question: Is the detection method for SPT activity sensitive and accurate?

    • Answer: The method used to measure SPT activity (e.g., radiometric assay or HPLC) must be sensitive enough to detect changes in enzyme activity.

      • Troubleshooting Steps:

        • Validate the Detection Method: Ensure that your detection method is properly calibrated and can accurately quantify the product of the SPT reaction (3-ketodihydrosphingosine).

        • Consider Alternative Methods: If using a less sensitive method, consider switching to a more sensitive one, such as an HPLC-based method, which can have a lower detection limit than radiometric assays.[4]

Experimental Protocols

Protocol 1: Radiometric SPT Activity Assay

This protocol is adapted from established methods for measuring SPT activity using radiolabeled L-serine.

Radiometric_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate/ Microsomes start->prepare_lysate pre_incubation Pre-incubate Lysate with This compound or Vehicle prepare_lysate->pre_incubation add_substrates Add Radiolabeled L-Serine and Palmitoyl-CoA pre_incubation->add_substrates incubation Incubate at 37°C add_substrates->incubation stop_reaction Stop Reaction (e.g., with NH4OH) incubation->stop_reaction lipid_extraction Extract Lipids stop_reaction->lipid_extraction quantification Quantify Radioactivity (Scintillation Counting) lipid_extraction->quantification end End quantification->end

Diagram 3: General Workflow for a Radiometric SPT Activity Assay.

Materials:

  • Cell lysate or microsomal fraction containing SPT

  • This compound stock solution (in DMSO)

  • Myriocin (positive control inhibitor)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM Pyridoxal 5'-phosphate)

  • L-[3H]serine

  • Palmitoyl-CoA

  • Stop Solution (e.g., 0.5 N NH4OH in methanol)

  • Organic Solvents for lipid extraction (e.g., Chloroform:Methanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Cell Lysate/Microsomes: Prepare cell lysates or microsomal fractions from your cells of interest and determine the protein concentration.

  • Pre-incubation with Inhibitor: In a microcentrifuge tube, add your cell lysate/microsomes (e.g., 50-100 µg of protein) to the assay buffer. Add the desired concentration of this compound, myriocin, or vehicle (DMSO). Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding L-[3H]serine (e.g., to a final concentration of 1 mM) and palmitoyl-CoA (e.g., to a final concentration of 50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) where the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Lipid Extraction: Extract the lipids using a suitable method, such as the Bligh-Dyer method.

  • Quantification: Add the lipid-containing organic phase to a scintillation vial with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the SPT activity (e.g., in pmol/min/mg protein) and determine the percent inhibition for each concentration of this compound.

Protocol 2: HPLC-Based SPT Activity Assay

This non-radioactive method offers higher sensitivity and allows for the use of an internal standard.

Materials:

  • Cell lysate or microsomal fraction

  • This compound and Myriocin

  • Assay Buffer (as above)

  • L-serine (non-radiolabeled)

  • Palmitoyl-CoA

  • NaBH4 (for reduction of the product)

  • Internal standard (e.g., C17-sphinganine)

  • Solvents for HPLC

Procedure:

  • Enzyme Reaction: Perform the pre-incubation, reaction initiation, and incubation steps as described in the radiometric assay, but using non-radiolabeled L-serine.

  • Product Reduction: After the incubation period, reduce the 3-ketodihydrosphingosine product to dihydrosphingosine by adding a fresh solution of NaBH4.

  • Stop Reaction and Lipid Extraction: Stop the reduction reaction and extract the lipids, adding a known amount of the internal standard during the extraction process.

  • Derivatization (Optional): The extracted sphinganine can be derivatized (e.g., with o-phthalaldehyde) to enhance detection by fluorescence.

  • HPLC Analysis: Analyze the samples by HPLC with an appropriate column and detection method (e.g., fluorescence or mass spectrometry).

  • Data Analysis: Quantify the amount of dihydrosphingosine produced relative to the internal standard. Calculate the SPT activity and the percent inhibition by this compound.

References

Technical Support Center: Refining ARN14494 Treatment for Optimal Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ARN14494 in neuroprotection studies. The information is designed to assist in optimizing treatment duration and experimental design for achieving maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By inhibiting SPT, this compound reduces the production of downstream metabolites, including ceramides and dihydroceramides. Elevated levels of certain ceramide species are associated with neuroinflammation and apoptosis, processes implicated in the pathology of neurodegenerative diseases such as Alzheimer's Disease.[1][2][3]

Q2: What are the reported neuroprotective effects of this compound in in vitro models?

In preclinical studies using an in vitro model of Alzheimer's Disease (amyloid-beta 1-42-induced injury in astrocyte-neuron co-cultures), this compound has demonstrated several key neuroprotective effects:

  • Anti-inflammatory: It prevents the synthesis of pro-inflammatory cytokines such as TNFα and IL-1β, the growth factor TGF-β1, and enzymes associated with oxidative stress like iNOS and COX2 in astrocytes.[1][2]

  • Anti-apoptotic: this compound has been shown to decrease neuronal cell death and reduce the activation of caspase-3, a key executioner enzyme in apoptosis.[1][2]

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

Based on published data, this compound inhibits SPT activity in a concentration-dependent manner. While optimal concentrations will vary depending on the cell type and experimental conditions, a starting range of 1 µM to 10 µM is a reasonable starting point for in vitro studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What is a typical treatment duration for this compound to observe neuroprotective effects?

The duration of treatment will depend on the specific endpoint being measured. For acute neurotoxic insults, pre-treatment with this compound for a period of 24 hours prior to the insult, and co-treatment during the insult (e.g., 24 hours), has been shown to be effective. For longer-term studies, continuous exposure may be necessary. It is advisable to conduct a time-course experiment to establish the optimal treatment window.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant reduction in pro-inflammatory markers (e.g., TNFα, IL-1β). - Suboptimal concentration of this compound.- Inadequate treatment duration.- Cell density too high or too low.- Potency of the inflammatory stimulus (e.g., Aβ1-42) is too high.- Perform a dose-response experiment to determine the optimal concentration of this compound.- Conduct a time-course experiment to ascertain the necessary treatment duration.- Optimize cell seeding density.- Titrate the concentration of the inflammatory stimulus.
High variability in neuroprotection readouts (e.g., cell viability, caspase-3 activity). - Inconsistent timing of this compound treatment relative to the neurotoxic insult.- Variability in the preparation or aggregation state of the neurotoxic agent (e.g., Aβ1-42).- Uneven cell plating.- Ensure precise and consistent timing for pre-treatment and co-treatment with this compound.- Follow a standardized protocol for the preparation and application of the neurotoxic agent.- Ensure a homogenous single-cell suspension before plating.
Observed cytotoxicity with this compound treatment. - Concentration of this compound is too high.- Prolonged exposure is toxic to the specific cell type.- Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration of this compound for your cells.- Reduce the treatment duration.
Difficulty in detecting a significant inhibition of SPT activity. - Insufficient concentration of this compound.- Issues with the SPT activity assay protocol.- Increase the concentration of this compound.- Troubleshoot the SPT activity assay, ensuring proper substrate concentrations and incubation times. Consider using a positive control inhibitor of SPT.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Markers in Astrocytes

Treatment GroupTNFα Levels (% of Control)IL-1β Levels (% of Control)iNOS Expression (% of Control)COX2 Expression (% of Control)
Vehicle Control100 ± 10100 ± 12100 ± 8100 ± 9
Aβ1-42 (10 µM)350 ± 25420 ± 30280 ± 20310 ± 22
Aβ1-42 + this compound (1 µM)210 ± 18250 ± 22170 ± 15190 ± 17
Aβ1-42 + this compound (5 µM)140 ± 12160 ± 15110 ± 10125 ± 11
Aβ1-42 + this compound (10 µM)110 ± 9115 ± 10105 ± 7108 ± 8
Data are presented as mean ± SEM and are hypothetical, based on trends described in published literature. Actual values will be experiment-specific.

Table 2: Neuroprotective Effect of this compound on Neurons in an Astrocyte-Neuron Co-culture Model

Treatment GroupNeuronal Viability (% of Control)Caspase-3 Activity (Fold Change)
Vehicle Control100 ± 51.0 ± 0.1
Aβ1-42 (10 µM)55 ± 64.5 ± 0.5
Aβ1-42 + this compound (1 µM)70 ± 53.2 ± 0.4
Aβ1-42 + this compound (5 µM)85 ± 42.1 ± 0.3
Aβ1-42 + this compound (10 µM)95 ± 51.3 ± 0.2
Data are presented as mean ± SEM and are hypothetical, based on trends described in published literature. Actual values will be experiment-specific.

Experimental Protocols

1. Astrocyte-Neuron Co-culture Protocol for Neuroprotection Assay

This protocol is a generalized procedure based on common practices and should be optimized for specific cell sources and experimental goals.

  • Materials: Primary cortical astrocytes, primary cortical neurons, appropriate culture media and supplements, poly-D-lysine coated plates, this compound, Amyloid-beta 1-42 (Aβ1-42).

  • Procedure:

    • Plate primary astrocytes on poly-D-lysine coated plates and culture until they form a confluent monolayer.

    • Seed primary neurons on top of the astrocyte monolayer.

    • Allow the co-culture to mature for at least 7 days.

    • Pre-treat the co-culture with varying concentrations of this compound or vehicle for 24 hours.

    • Introduce the neurotoxic insult (e.g., oligomeric Aβ1-42) to the media, in the continued presence of this compound or vehicle.

    • Incubate for the desired duration (e.g., 24 hours).

    • Assess neuronal viability and apoptosis.

2. Caspase-3 Activity Assay

  • Materials: Cell lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate), microplate reader.

  • Procedure:

    • Following treatment, lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the fold change in caspase-3 activity relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams

ARN14494_Mechanism_of_Action cluster_upstream De Novo Sphingolipid Synthesis cluster_downstream Cellular Effects Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Serine Serine Serine->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Catalyzes Dihydroceramides Dihydroceramides 3-Ketosphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Neuroinflammation Neuroinflammation Ceramides->Neuroinflammation Apoptosis Apoptosis Ceramides->Apoptosis Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Inhibition leads to Apoptosis->Neuroprotection Inhibition leads to This compound This compound This compound->SPT Inhibits

Caption: this compound inhibits SPT, reducing ceramide synthesis and downstream neuroinflammation and apoptosis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Plate Astrocytes Plate Astrocytes Culture to Confluence Culture to Confluence Plate Astrocytes->Culture to Confluence Seed Neurons Seed Neurons Culture to Confluence->Seed Neurons Co-culture Maturation Co-culture Maturation Seed Neurons->Co-culture Maturation Pre-treat with this compound Pre-treat with this compound Co-culture Maturation->Pre-treat with this compound Induce Neurotoxicity (Aβ1-42) Induce Neurotoxicity (Aβ1-42) Pre-treat with this compound->Induce Neurotoxicity (Aβ1-42) Co-treat with this compound Co-treat with this compound Induce Neurotoxicity (Aβ1-42)->Co-treat with this compound Assess Neuronal Viability Assess Neuronal Viability Co-treat with this compound->Assess Neuronal Viability Measure Caspase-3 Activity Measure Caspase-3 Activity Co-treat with this compound->Measure Caspase-3 Activity Quantify Inflammatory Markers Quantify Inflammatory Markers Co-treat with this compound->Quantify Inflammatory Markers

Caption: Experimental workflow for assessing the neuroprotective effects of this compound in an in vitro model.

References

Technical Support Center: Serine Palmitoyltransferase (SPT) Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with serine palmitoyltransferase (SPT) inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SPT inhibitors?

A1: Serine palmitoyltransferase (SPT) inhibitors block the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway.[1][2][3] They specifically prevent the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][2][3] This inhibition leads to a reduction in downstream sphingolipid metabolites, which can impact various cellular processes including cell signaling, proliferation, and apoptosis.[1]

Q2: My SPT inhibitor shows lower-than-expected potency in my cell-based assay. What are the possible reasons?

A2: Several factors could contribute to reduced inhibitor potency:

  • Inhibitor Instability: Ensure proper storage and handling of the inhibitor. For example, Myriocin should be stored at -20°C in a desiccated environment and freshly diluted for each experiment.[4]

  • Cellular Uptake and Metabolism: The inhibitor may not be efficiently entering the cells or could be metabolized into a less active form.

  • High Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration.

  • Assay Conditions: The chosen assay endpoint may not be sensitive enough to detect the inhibitor's effect at the tested concentrations. Consider optimizing the incubation time and inhibitor concentration range.

Q3: I am observing significant off-target effects with my SPT inhibitor. How can I mitigate this?

A3: Off-target effects are a known challenge with some SPT inhibitors.[1] To address this:

  • Use a Well-Characterized Inhibitor: Whenever possible, use a highly selective and well-characterized inhibitor like Myriocin.[4]

  • Perform Dose-Response Experiments: Use the lowest effective concentration of the inhibitor to minimize off-target effects.

  • Include Proper Controls: Use a negative control (vehicle) and a positive control (a known SPT inhibitor). If available, using SPT-deficient cells can help confirm on-target effects.[5]

  • Rescue Experiments: To confirm that the observed phenotype is due to SPT inhibition, try to rescue the effect by adding a downstream metabolite of the sphingolipid pathway.

  • Alternative Inhibitors: Test other SPT inhibitors with different chemical scaffolds to see if the off-target effects persist.

Troubleshooting Guides

Guide 1: Inconsistent Results in SPT Activity Assays

Problem: High variability between replicate measurements in an SPT activity assay.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure uniform homogenization of cell lysates or tissues.[6] Use a consistent method for protein quantification and normalize SPT activity to total protein concentration.[7]
Substrate Degradation Prepare fresh substrate solutions (L-serine and palmitoyl-CoA) for each experiment.[7] Store stock solutions at the recommended temperature.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes of radiolabeled substrates or inhibitors.
Variable Incubation Times or Temperatures Ensure all samples are incubated for the same duration and at the correct temperature (typically 37°C).[8] Use a water bath or incubator with stable temperature control.
Incomplete Reaction Stoppage Add the stop solution (e.g., alkaline methanol) promptly and consistently to all samples at the end of the incubation period.[8]
Guide 2: Issues with Sphingolipid Profiling by Mass Spectrometry

Problem: Low signal or poor recovery of sphingolipids during LC-MS/MS analysis.

Possible Causes and Solutions:

CauseSolution
Inefficient Lipid Extraction Use a validated lipid extraction protocol, such as a butanolic extraction.[9] Ensure complete phase separation and careful collection of the organic layer.
Sample Degradation Process samples quickly and on ice to minimize enzymatic degradation of sphingolipids. Store extracted lipids at -80°C until analysis.
Ion Suppression High concentrations of salts or other contaminants in the sample can suppress the ionization of sphingolipids. Optimize sample cleanup and chromatographic separation.
Improper Mass Spectrometer Settings Optimize MS parameters, including ionization mode (typically positive ion mode for sphingolipids), collision energy, and precursor/product ion selection for each analyte.[9]
Lack of Appropriate Internal Standards Use a panel of appropriate internal standards for different sphingolipid classes to correct for variations in extraction efficiency and instrument response.[9]

Experimental Protocols

Protocol 1: In Vitro SPT Activity Assay (Radiolabeled)

This protocol is adapted from established methods for measuring SPT activity using radiolabeled L-serine.[7][8]

  • Prepare Cell Lysate or Microsomes: Homogenize cells or tissues in a suitable lysis buffer. For microsomal preparations, perform differential centrifugation. Determine the protein concentration of the lysate or microsomal fraction.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 50 µg of microsomal protein or 100 µg of total cell lysate.[8]

    • Pre-incubation buffer (e.g., 50 mM HEPES pH 8.0, 25 mM DTT, 2 mM EDTA, 20 µM PLP).[8]

    • SPT inhibitor or vehicle control.

  • Pre-incubation: Incubate the mixture on ice for 30-40 minutes.[8]

  • Initiate Reaction: Add the labeling mix containing:

    • 2 mM L-serine

    • 100 µM palmitoyl-CoA

    • 1-2 µCi of [³H]-L-serine or [¹⁴C]-L-serine[7][8]

  • Incubation: Incubate the reaction at 37°C for 60 minutes.[8]

  • Stop Reaction: Terminate the reaction by adding 400 µl of alkaline methanol.[8]

  • Lipid Extraction: Perform a total lipid extraction.

  • Detection: Quantify the radiolabeled sphingolipid product using liquid scintillation counting.

Protocol 2: Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of SPT inhibitors on cell viability.[4][10]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the SPT inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value of the inhibitor.

Visualizations

SPT_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitor Action cluster_Downstream Downstream Signaling Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Signaling Cell Signaling (Apoptosis, Proliferation) Ceramide->Signaling SPT_Inhibitor SPT Inhibitor (e.g., Myriocin) SPT_Inhibitor->SPT

Caption: De novo sphingolipid biosynthesis pathway and the point of inhibition by SPT inhibitors.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis CellCulture Cell Culture / Tissue Sample Treatment Treat with Inhibitor CellCulture->Treatment InhibitorPrep Prepare SPT Inhibitor Stock InhibitorPrep->Treatment Incubation Incubation Treatment->Incubation SPTAssay SPT Activity Assay Incubation->SPTAssay Lipidomics Sphingolipid Profiling (LC-MS/MS) Incubation->Lipidomics ViabilityAssay Cell Viability Assay Incubation->ViabilityAssay DataAnalysis Data Analysis SPTAssay->DataAnalysis Lipidomics->DataAnalysis ViabilityAssay->DataAnalysis

Caption: General experimental workflow for studying the effects of SPT inhibitors.

Troubleshooting_Logic cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions InconsistentResults Inconsistent Results SamplePrep Sample Preparation Issues InconsistentResults->SamplePrep ReagentStability Reagent Instability InconsistentResults->ReagentStability AssayExecution Assay Execution Errors InconsistentResults->AssayExecution StandardizeProtocols Standardize Protocols SamplePrep->StandardizeProtocols FreshReagents Use Fresh Reagents ReagentStability->FreshReagents OptimizeTechnique Optimize Technique AssayExecution->OptimizeTechnique

Caption: Logical relationship for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to ARN14494 and Myriocin as Serine Palmitoyltransferase (SPT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent serine palmitoyltransferase (SPT) inhibitors: ARN14494 and myriocin. SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, a critical therapeutic target in various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated signaling pathways to aid researchers in selecting the appropriate inhibitor for their studies.

Executive Summary

Both this compound and myriocin are potent inhibitors of SPT, the enzyme that catalyzes the initial step in sphingolipid synthesis.[1][2] Myriocin, a natural product isolated from fungi, is a well-established and highly potent inhibitor with a dual mechanism of action.[1] this compound is a synthetic small molecule inhibitor that has demonstrated significant neuroprotective and anti-inflammatory properties, particularly in models of Alzheimer's disease.[2] While both compounds effectively reduce the production of downstream sphingolipids, such as ceramides, their reported inhibitory concentrations and primary areas of investigation differ.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the available quantitative data for this compound and myriocin. It is important to note that the IC50 values were determined in different experimental settings, which may account for the observed variance in potency.

ParameterThis compoundMyriocinReference
IC50 Value 27.3 nM160.0 ± 1.2 pM (0.16 nM)[3]
Mechanism of Action Potent and selective SPT inhibitorDual-mode inhibitor: initially a competitive inhibitor, then acts as a suicide inhibitor[1]
Primary Therapeutic Area of Investigation Alzheimer's Disease (Neuroprotection, Anti-inflammation)Immunosuppression, Cancer, Metabolic Diseases[4][5][6]

Experimental Data and Observations

This compound
  • Neuroprotection: In primary cortical neurons, this compound has been shown to decrease neuronal death and caspase-3 activation when co-cultured with astrocytes treated with amyloid-beta 1-42 (Aβ1-42).[4][5]

  • Anti-Inflammatory Effects: this compound inhibits the production of pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in primary astrocytes stimulated with Aβ1-42.[4][5] It also reduces the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

  • Ceramide Reduction: Treatment with this compound leads to a concentration-dependent decrease in ceramide and dihydroceramide levels in primary cortical astrocytes.[2]

Myriocin
  • Sphingolipid Depletion: Myriocin effectively reduces the levels of various sphingolipids, including ceramides, sphingomyelin, sphingosine, and sphingosine-1-phosphate in different cell types.

  • Cell Cycle Arrest: In B16F10 melanoma cells, myriocin induces cell cycle arrest at the G2/M phase by downregulating the expression of cdc2 and cyclin B1.

  • Immunosuppression: Myriocin exhibits potent immunosuppressive properties by inhibiting the proliferation of lymphocytes.

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway and Inhibition

The diagram below illustrates the de novo sphingolipid biosynthesis pathway and the points of inhibition for both this compound and myriocin. Both inhibitors target serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in this pathway.

cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibitors SPT Inhibitors Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS DHS Dihydrosphingosine KDS->DHS DHC Dihydroceramides DHS->DHC Ceramides Ceramides DHC->Ceramides Complex Complex Sphingolipids Ceramides->Complex This compound This compound This compound->SPT inhibition Myriocin Myriocin Myriocin->SPT inhibition

Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by this compound and myriocin.

Experimental Workflow: Assessing Neuroprotective Effects of this compound

This workflow outlines a typical experiment to evaluate the neuroprotective and anti-inflammatory effects of this compound in an in vitro model of Alzheimer's disease.

cluster_workflow This compound Neuroprotection Assay Workflow A 1. Culture Primary Astrocytes & Neurons B 2. Treat Astrocytes with Aβ1-42 +/- this compound A->B C 3. Collect Astrocyte Conditioned Media (ACM) B->C F 6. Analyze Inflammatory Markers in Astrocytes B->F D 4. Treat Primary Neurons with ACM C->D E 5. Assess Neuronal Viability & Apoptosis D->E

Caption: Experimental workflow to assess the neuroprotective effects of this compound.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates.

Materials:

  • Cell lysate

  • Assay buffer (100 mM HEPES, pH 8.0, 5 mM DTT)

  • L-[³H]serine

  • Palmitoyl-CoA

  • Chloroform/methanol (1:2, v/v)

  • Scintillation counter

Procedure:

  • Prepare cell lysates from control and inhibitor-treated cells.

  • Incubate 50-100 µg of protein from the cell lysate with the assay buffer.

  • Initiate the reaction by adding L-[³H]serine and palmitoyl-CoA.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding chloroform/methanol.

  • Extract the lipids and measure the radioactivity of the lipid phase using a scintillation counter.

  • SPT activity is calculated based on the amount of radiolabeled product formed.

Measurement of Ceramide Levels

This protocol describes a general method for quantifying cellular ceramide levels using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell pellets

  • Internal standards (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate)

  • LC-MS system

Procedure:

  • Homogenize cell pellets in the presence of internal standards.

  • Extract total lipids using an appropriate solvent system.

  • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent.

  • Analyze the lipid extract using an LC-MS system equipped with a C18 reverse-phase column.

  • Identify and quantify different ceramide species based on their mass-to-charge ratio and retention time relative to the internal standards.

Conclusion

Both this compound and myriocin are highly effective inhibitors of serine palmitoyltransferase. Myriocin exhibits exceptionally high potency in vitro, with a reported IC50 in the picomolar range. Its dual-mode and irreversible inhibition make it a valuable tool for studies requiring sustained SPT blockade. This compound, while also a potent inhibitor, has been extensively characterized for its neuroprotective and anti-inflammatory effects, making it a particularly relevant tool for research in neurodegenerative diseases like Alzheimer's. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired biological outcome. Researchers should carefully consider the differences in their mechanisms of action and the existing body of literature when designing their studies.

References

A Head-to-Head Comparison: ARN14494 Versus L-cycloserine in the Inhibition of Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Inhibitors of Ceramide Synthesis.

In the landscape of lipid research and drug discovery, the modulation of ceramide synthesis has emerged as a critical target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. At the forefront of this endeavor are small molecule inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway. This guide provides a detailed, data-driven comparison of two prominent SPT inhibitors: ARN14494 and L-cycloserine.

Executive Summary

Both this compound and L-cycloserine effectively inhibit SPT, leading to a reduction in cellular ceramide levels. This compound is a highly potent and selective SPT inhibitor with an IC50 in the nanomolar range. L-cycloserine is a well-established, irreversible inhibitor of SPT, with its L-isomer demonstrating significantly greater potency than its D-isomer. This guide will delve into their mechanisms of action, present available quantitative data for comparison, detail experimental protocols for their study, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and L-cycloserine, providing a basis for their comparative evaluation.

Table 1: Inhibitor Potency Against Serine Palmitoyltransferase (SPT)

InhibitorTargetIC50k_inact / K_I (M⁻¹s⁻¹)Mechanism of InhibitionReference
This compound Serine Palmitoyltransferase (SPT)27.3 nMNot ReportedPotent and selective inhibitor[1]
L-cycloserine Serine Palmitoyltransferase (SPT)Not directly reported0.83 ± 0.5Irreversible[2]
D-cycloserine Serine Palmitoyltransferase (SPT)Not directly reported0.06 ± 0.002Irreversible[2]

Table 2: Effects on Ceramide and Dihydroceramide Levels

InhibitorCell/Tissue TypeTreatment ConditionsEffect on Ceramide/Dihydroceramide SpeciesReference
This compound Primary cortical astrocytes (mouse)10 µM, 24h (with Aβ1-42)Decreased levels of long-chain ceramides and dihydroceramides.[3]
L-cycloserine Aged cortical neurons (in vitro)3-day treatmentSignificant reduction in total ceramides (d18:1/16:0, d18:1/18:0, d18:1/22:0, and d18:1/24:0).[4]
L-cycloserine Light-damaged BALB/c mice retina10 mg/kgReduced heightened levels of C16:0, C18:1, and C18:0 ceramide species and C16:0 dihydroceramide.[5]

Mechanism of Action

Both this compound and L-cycloserine target SPT, the initial and rate-limiting enzyme in the de novo biosynthesis of ceramides. This pathway begins with the condensation of L-serine and palmitoyl-CoA.

  • This compound acts as a potent and selective inhibitor of SPT.[1] Its specific molecular interactions with the enzyme are a subject of ongoing research.

  • L-cycloserine , an analog of L-serine, acts as an irreversible inhibitor of SPT.[6] It forms a stable adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site, thereby inactivating it.[7]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the ceramide synthesis pathway and a general workflow for evaluating SPT inhibitors.

Ceramide Synthesis Pathway L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Reduction Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides Acylation Ceramides Ceramides Dihydroceramides->Ceramides Desaturation SPT->3-Ketodihydrosphingosine Condensation 3-KDS Reductase 3-KDS Reductase Ceramide Synthase Ceramide Synthase Dihydroceramide Desaturase Dihydroceramide Desaturase This compound This compound This compound->SPT Inhibits L-cycloserine L-cycloserine L-cycloserine->SPT Inhibits Experimental Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Enzyme_Source Prepare SPT Enzyme Source (e.g., cell lysate, microsomes) Inhibitor_Screening Incubate with Inhibitors (this compound or L-cycloserine) Enzyme_Source->Inhibitor_Screening SPT_Assay Perform SPT Activity Assay (Radiolabeled or LC-MS based) Data_Analysis_IV Determine IC50 or Inactivation Kinetics SPT_Assay->Data_Analysis_IV Inhibitor_Screening->SPT_Assay Cell_Culture Culture Cells of Interest Inhibitor_Treatment Treat Cells with Inhibitors Cell_Culture->Inhibitor_Treatment Lipid_Extraction Extract Cellular Lipids Inhibitor_Treatment->Lipid_Extraction Ceramide_Quantification Quantify Ceramide Species (LC-MS/MS) Lipid_Extraction->Ceramide_Quantification Data_Analysis_CB Compare Ceramide Levels Ceramide_Quantification->Data_Analysis_CB

References

A Comparative Guide to Serine Palmitoyltransferase Inhibitors: Evaluating the Selectivity of ARN14494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ARN14494 with other serine palmitoyltransferase (SPT) inhibitors, supported by experimental data and protocols.

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids implicated in a wide array of cellular processes, including signaling, proliferation, and apoptosis. Dysregulation of SPT activity has been linked to various diseases, making it a compelling target for therapeutic intervention. This compound is a potent inhibitor of SPT, and this guide provides a comparative analysis of its selectivity against other known SPT inhibitors, Myriocin and L-cycloserine.

Quantitative Comparison of SPT Inhibitor Potency

The following table summarizes the available quantitative data for this compound and its alternatives.

InhibitorTargetIC50 / KᵢSpeciesAssay ConditionsReference
This compound Serine Palmitoyltransferase (SPT)IC50: 27.3 nMNot SpecifiedNot Specified[1]
Myriocin Serine Palmitoyltransferase (SPT)Kᵢ: 967 ± 98 nMSphingomonas paucimobilisRecombinant enzyme, spectrophotometric assay11
IC50: 160.0 ± 1.2 pMHumanHPLC-FL assay in cell lysate13
L-cycloserine Serine Palmitoyltransferase (SPT)Not SpecifiedSphingomonas paucimobilisIrreversible inhibitor, kinetic analysis5
Alanine RacemaseNot SpecifiedBacterialNot Specified7
D-alanine:D-alanine LigaseNot SpecifiedBacterialNot Specified7

Note: Direct comparison of IC50 and Kᵢ values should be made with caution due to variations in assay conditions, enzyme source, and methodologies.

Selectivity Profile of SPT Inhibitors

A critical aspect of a therapeutic candidate is its selectivity for the intended target over other cellular proteins.

This compound: this compound is described as a potent and selective SPT inhibitor.[1] However, based on the conducted searches, a broad, quantitative selectivity panel screening of this compound against a diverse set of kinases or other enzymes is not publicly available. Its reported effects, such as the reduction of ceramide and dihydroceramide levels and the inhibition of pro-inflammatory molecule production, are consistent with the on-target inhibition of SPT.[2][3]

Myriocin: Myriocin is widely regarded as a highly specific inhibitor of SPT.[4] However, some studies suggest that at higher concentrations, it may exhibit off-target effects and toxicity. For instance, high doses have been associated with gastrointestinal toxicity in animal models.

L-cycloserine: L-cycloserine is a less specific inhibitor compared to myriocin. It is known to inhibit other pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as alanine racemase and D-alanine:D-alanine ligase, which are involved in bacterial cell wall synthesis. This lack of specificity contributes to its inherent toxicity and limits its therapeutic utility for targeting SPT in mammalian systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assessing serine palmitoyltransferase activity.

Protocol 1: Radiometric SPT Activity Assay

This protocol is adapted from a method using radiolabeled L-serine to measure SPT activity in cell lysates or membrane fractions.

Materials:

  • Cell lysate or membrane fraction (50-100 µg total protein)

  • Pre-incubation buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM PLP

  • Inhibitor of interest (e.g., this compound, Myriocin) or vehicle control

  • Labeling mix: 2 mM L-serine, 100 µM palmitoyl-CoA, 2 µCi [³H]-L-serine

  • Alkaline methanol (for stopping the reaction)

  • Organic solvent for lipid extraction (e.g., chloroform/methanol mixture)

  • Scintillation counter

Procedure:

  • Incubate the cell lysate or membrane fraction with the inhibitor or vehicle in the pre-incubation buffer on ice for 40 minutes.

  • Initiate the enzymatic reaction by adding 100 µL of the labeling mix.

  • Incubate the reaction tubes for 60 minutes at 37°C.

  • Stop the reaction by adding 400 µL of alkaline methanol.

  • Extract the total sphingolipids using an appropriate organic solvent mixture.

  • Quantify the amount of radiolabeled product (3-ketodihydrosphingosine) using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: HPLC-Based SPT Activity Assay

This protocol offers a non-radioactive alternative for measuring SPT activity.

Materials:

  • Cell lysate (approx. 2 mg/mL)

  • Inhibitor of interest or vehicle control

  • Substrate mix: L-serine, PLP, palmitoyl-CoA

  • NaBH₄ solution (approx. 6 mg/mL in water)

  • NH₄OH (2 M)

  • HPLC system with a fluorescence detector

Procedure:

  • In a 1.5 mL polypropylene vial, add 180 µL of cell lysate.

  • Add 10 µL of the inhibitor solution or vehicle.

  • Add 10 µL of the "substrate mix".

  • Incubate the samples at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of NaBH₄ solution and let it react at room temperature for 5 minutes.

  • Add 100 µL of NH₄OH (2 M).

  • Analyze the samples using an HPLC system with fluorescence detection to quantify the product.

  • Calculate the percentage of residual SPT activity compared to the control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo ceramide synthesis pathway and a general experimental workflow for evaluating SPT inhibitors.

Sphingolipid_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS KDS_Reductase 3-KDS Reductase KDS->KDS_Reductase Sphinganine Sphinganine KDS_Reductase->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide This compound This compound This compound->SPT Myriocin Myriocin Myriocin->SPT L_cycloserine L-cycloserine L_cycloserine->SPT

Caption: De novo ceramide synthesis pathway and points of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Start: Hypothesis (SPT inhibition is therapeutic) biochemical_assay Biochemical Assay (e.g., Radiometric, HPLC) start->biochemical_assay cell_based_assay Cell-Based Assay (Ceramide level measurement) biochemical_assay->cell_based_assay selectivity_profiling Selectivity Profiling (Kinase panel, etc.) cell_based_assay->selectivity_profiling in_vivo_testing In Vivo Model Testing (Efficacy and Toxicology) selectivity_profiling->in_vivo_testing data_analysis Data Analysis and Comparison in_vivo_testing->data_analysis conclusion Conclusion: Lead Candidate Selection data_analysis->conclusion

Caption: General workflow for evaluating SPT inhibitors.

References

A Comparative Analysis of ARN14494 with Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel neuroprotective compound ARN14494 against three other well-established neuroprotective agents: Edaravone, N-acetylcysteine (NAC), and Resveratrol. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their mechanisms of action, quantitative experimental data, and underlying signaling pathways.

Executive Summary

This compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway. By reducing ceramide levels, this compound exhibits significant neuroprotective effects through anti-inflammatory, anti-apoptotic, and anti-oxidative mechanisms. This guide compares its efficacy and mode of action with Edaravone, a free radical scavenger; N-acetylcysteine (NAC), a glutathione precursor; and Resveratrol, a polyphenol with diverse biological activities. The comparative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and further investigation.

Data Presentation

The following tables summarize the quantitative data for this compound and the comparative compounds. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differences in experimental models and conditions.

Table 1: In Vitro Efficacy and Potency

CompoundTarget/MechanismAssayCell TypeEffective ConcentrationIC50Reference
This compound Serine Palmitoyltransferase (SPT) InhibitorSPT Activity AssayMouse Primary Astrocytes1-10 µM27.3 nM[1]
EdaravoneFree Radical ScavengerLipid Peroxidation InhibitionRat Brain Homogenate-15.3 µM
N-acetylcysteine (NAC)Glutathione Precursor, AntioxidantNeuroprotection against H2O2Primary Rat Hippocampal Neurons100 µM-
ResveratrolSIRT1/AMPK Activator, AntioxidantNeuroprotection against AβRat Hippocampal Neurons25 µM (maximally effective)-

Table 2: Effects on Neuroinflammation

CompoundInflammatory MediatorCell TypeConcentration% Reduction / EffectReference
This compound TNF-α, IL-1β, iNOS, COX-2Mouse Primary Astrocytes10 µMInhibition of Aβ-induced production[1]
EdaravonePro-inflammatory Cytokines--Decreases production
N-acetylcysteine (NAC)---Limits cytokine release
ResveratrolIL-1β, TNF-αMicroglia10-40 mg/kg (in vivo)Reduced expression

Table 3: Effects on Apoptosis

CompoundApoptotic MarkerCell TypeConcentrationEffectReference
This compound Caspase-3 ActivationPrimary Cortical Neurons10 µMDecreased activation[1]
EdaravoneApoptotic Cell Death--Beneficial effects
N-acetylcysteine (NAC)---Attenuates apoptotic factors
ResveratrolCaspase-3, Caspase-12Primary Neuronal Cultures0.1-10 µMReduced mRNA overexpression

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited findings.

Primary Astrocyte and Neuron Co-culture Protocol

This protocol is adapted from methods used to study neuron-astrocyte interactions and neuroprotective effects of compounds in the context of neurodegenerative diseases.

Materials:

  • E17 and newborn mouse pups

  • Poly-D-lysine coated culture plates/coverslips

  • Neuron Media (Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)

  • Astrocyte Media (DMEM supplemented with 10% FBS and Penicillin-Streptomycin)

  • Papain and DNase I

  • Ara-C (to inhibit glial proliferation in neuronal cultures)

Procedure:

  • Astrocyte Isolation:

    • Dissect cortices from newborn mouse pups and mechanically dissociate the tissue.

    • Digest the tissue with papain and DNase I.

    • Plate the dissociated cells onto poly-D-lysine coated flasks in Astrocyte Media.

    • Allow astrocytes to reach confluency (10-14 days), changing the media every 3-4 days.

  • Neuron Isolation:

    • Dissect hippocampi from E17 mouse embryos and mechanically dissociate the tissue.

    • Digest the tissue with papain and DNase I.

    • Plate the dissociated neurons onto poly-D-lysine coated plates or coverslips in Neuron Media.

  • Co-culture Setup:

    • After 24 hours of neuronal plating, treat with Ara-C (final concentration 4 µM) for 24 hours to inhibit glial proliferation.

    • Remove Ara-C containing media and replace with fresh Neuron Media.

    • After 2-3 days, trypsinize and plate astrocytes on top of the neuronal layer.

    • Maintain the co-culture in Neuron Media, changing half of the media every 2-3 days.

Amyloid-Beta (Aβ) Treatment Protocol

This protocol describes the preparation and application of oligomeric Aβ to induce neurotoxicity in cell culture models.

Materials:

  • Aβ1-42 peptide (lyophilized powder)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phenol red-free F12 media

Procedure:

  • Aβ Preparation (Oligomers):

    • Solubilize lyophilized Aβ1-42 peptide in HFIP and store as an HFIP film at -20°C after evaporation.

    • Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.

    • Dilute with phenol red-free F12 media to a final concentration of 100 µM.

    • Incubate at 4°C for 24 hours to allow for oligomer formation.

  • Treatment:

    • Treat the astrocyte-neuron co-cultures with the prepared Aβ oligomers at the desired final concentration (e.g., 5-20 µM).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours) before assessing neurotoxicity or the effects of neuroprotective compounds.

Caspase-3 Activity Assay Protocol (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • DTT (1M stock)

  • DEVD-pNA substrate (4 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Induce apoptosis in your cell cultures (e.g., with Aβ treatment).

    • Lyse the cells using the Cell Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay:

    • To each well of a 96-well plate, add 50-200 µg of protein lysate.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.

    • Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of treated samples to untreated controls.

MTT Cell Viability Assay Protocol

This colorimetric assay is used to assess cell viability based on the metabolic activity of mitochondria.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and treat with the compounds of interest.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is proportional to the absorbance.

Measurement of Inflammatory Cytokines (ELISA)

This protocol outlines the general steps for measuring the concentration of inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β)

  • Cell culture supernatants

  • 96-well ELISA plate

  • Wash buffer

  • Detection antibody

  • Enzyme conjugate

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking and Sample Incubation:

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add the detection antibody, followed by incubation.

    • Wash the plate and add the enzyme conjugate, followed by incubation.

  • Signal Development and Measurement:

    • Wash the plate and add the substrate solution.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Mandatory Visualization

Signaling Pathways

Comparative Signaling Pathways of Neuroprotective Compounds cluster_this compound This compound cluster_Edaravone Edaravone cluster_NAC N-acetylcysteine (NAC) cluster_Resveratrol Resveratrol This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT inhibits Ceramide Ceramide Synthesis ↓ SPT->Ceramide Inflammation_A Inflammation ↓ (TNF-α, IL-1β, iNOS, COX-2) Ceramide->Inflammation_A Apoptosis_A Apoptosis ↓ (Caspase-3) Ceramide->Apoptosis_A OxidativeStress_A Oxidative Stress ↓ Ceramide->OxidativeStress_A Neuroprotection_A Neuroprotection Inflammation_A->Neuroprotection_A Apoptosis_A->Neuroprotection_A OxidativeStress_A->Neuroprotection_A Edaravone Edaravone FreeRadicals Free Radicals (ROS, RNS) Edaravone->FreeRadicals scavenges LipidPeroxidation Lipid Peroxidation ↓ FreeRadicals->LipidPeroxidation Neuroprotection_E Neuroprotection LipidPeroxidation->Neuroprotection_E NAC N-acetylcysteine Cysteine L-Cysteine NAC->Cysteine precursor GSH Glutathione (GSH) Synthesis ↑ Cysteine->GSH AntioxidantDefense Antioxidant Defense ↑ GSH->AntioxidantDefense Neuroprotection_N Neuroprotection AntioxidantDefense->Neuroprotection_N Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK AntiInflammatory Anti-inflammatory Effects SIRT1->AntiInflammatory Antioxidant Antioxidant Effects AMPK->Antioxidant Neuroprotection_R Neuroprotection AntiInflammatory->Neuroprotection_R Antioxidant->Neuroprotection_R

Caption: Comparative signaling pathways of neuroprotective compounds.

Experimental Workflow

Experimental Workflow for Assessing Neuroprotection cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Astrocyte_Culture 1. Culture Primary Astrocytes Neuron_Culture 2. Culture Primary Neurons Co_Culture 3. Establish Astrocyte-Neuron Co-culture Neuron_Culture->Co_Culture Abeta_Treatment 4. Induce Neurotoxicity (e.g., Amyloid-Beta) Co_Culture->Abeta_Treatment Compound_Treatment 5. Treat with Neuroprotective Compounds (this compound, etc.) Abeta_Treatment->Compound_Treatment Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Caspase-3) Compound_Treatment->Apoptosis_Assay Inflammation_Assay 6c. Inflammation Assay (e.g., ELISA for Cytokines) Compound_Treatment->Inflammation_Assay Data_Analysis 7. Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Inflammation_Assay->Data_Analysis

Caption: Experimental workflow for assessing neuroprotection.

References

Comparative Analysis of ARN14494's Anti-Inflammatory Efficacy in Glial Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of the novel serine palmitoyltransferase inhibitor, ARN14494, in the context of neuroinflammation.

This guide provides a comparative overview of this compound's anti-inflammatory effects, primarily documented in astrocytes, and contextualizes its potential impact on microglia, key immune cells of the central nervous system. The data is compared with other serine palmitoyltransferase (SPT) inhibitors and established anti-inflammatory compounds.

Introduction to this compound and Neuroinflammation

Neuroinflammation, a critical factor in the progression of neurodegenerative diseases, involves the activation of glial cells such as astrocytes and microglia. This activation leads to the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This compound is a novel small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway. Elevated ceramide levels have been implicated in the inflammatory processes associated with neurodegenerative conditions. By inhibiting SPT, this compound aims to reduce ceramide production and thereby mitigate the inflammatory cascade.

While direct experimental data on this compound's effects on microglia is not yet widely available, extensive research on its impact on astrocytes provides a strong basis for its potential as a potent anti-inflammatory agent in the central nervous system.

Performance Data: this compound vs. Alternatives

The following tables summarize the anti-inflammatory effects of this compound in astrocytes and compare them with the effects of other SPT inhibitors and common anti-inflammatory compounds on microglia.

Table 1: Efficacy of SPT Inhibitors on Pro-Inflammatory Markers

CompoundCell TypeStimulusTarget MarkerConcentrationObserved Effect
This compound Mouse Primary AstrocytesAmyloid-beta 1-42TNF-α, IL-1β, iNOS, COX-2Not SpecifiedPrevention of synthesis[1][2]
Myriocin BV-2 MicrogliaLPSTNF-α, IL-1β10 µMSignificant Reduction[3]
L-Cycloserine AD Mouse Model Brain-Amyloid-beta, p-tauNot SpecifiedReduction[4]

Note: The data for this compound is derived from studies on astrocytes, as direct microglial data is not yet published. The effects of Myriocin and L-Cycloserine provide a comparative context for SPT inhibition in neuroinflammation.

Table 2: Efficacy of Other Anti-Inflammatory Compounds in Microglia

CompoundCell TypeStimulusTarget MarkerConcentrationPercent Inhibition
Quercetin BV-2 MicrogliaLPSTNF-α, IL-1β30 µM, 60 µMConcentration-dependent significant inhibition[2]
Kaempferol BV-2 MicrogliaLPSiNOS, COX-225 µM, 50 µMDose-dependent downregulation[1][5]

Experimental Methodologies

This section details the experimental protocols typically employed to assess the anti-inflammatory effects of compounds like this compound in glial cells.

Cell Culture and Treatment

Primary mouse cortical astrocytes or BV-2 microglial cells are cultured in appropriate media. For inflammatory stimulation, cells are treated with agents like lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides. Test compounds (e.g., this compound) are added at various concentrations prior to or concurrently with the inflammatory stimulus.

Measurement of Inflammatory Mediators
  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines such as TNF-α and IL-1β in the cell culture supernatant.

  • Western Blot: Employed to determine the protein expression levels of intracellular enzymes like iNOS and COX-2.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Used to measure the mRNA expression levels of the target inflammatory genes.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Data Analysis Glial_Cells Primary Astrocytes or BV-2 Microglia Pre_treatment Pre-treatment with This compound or Alternative Compound Glial_Cells->Pre_treatment Stimulation Stimulation with LPS or Amyloid-beta Pre_treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA for TNF-α, IL-1β Supernatant_Collection->ELISA Western_Blot Western Blot for iNOS, COX-2 Cell_Lysis->Western_Blot

Fig 1. A typical experimental workflow for assessing anti-inflammatory compounds.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action is centered on the inhibition of serine palmitoyltransferase (SPT), which is pivotal in the de novo synthesis of ceramides. In the context of neuroinflammation triggered by stimuli like amyloid-beta, the subsequent increase in ceramide levels is believed to activate downstream signaling pathways, such as NF-κB, leading to the transcription and release of pro-inflammatory mediators. By blocking SPT, this compound curtails this inflammatory cascade at an early stage.

G Amyloid_Beta Amyloid-beta TLR4 TLR4 Receptor Amyloid_Beta->TLR4 SPT Serine Palmitoyltransferase (SPT) TLR4->SPT activates Ceramide Ceramide Synthesis SPT->Ceramide This compound This compound This compound->SPT inhibits NF_kB NF-κB Activation Ceramide->NF_kB Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) NF_kB->Inflammatory_Mediators promotes transcription

Fig 2. This compound's inhibition of the pro-inflammatory signaling pathway.

Conclusion

The available evidence strongly suggests that this compound is a promising anti-inflammatory agent with a clear mechanism of action involving the inhibition of ceramide synthesis. While current detailed studies have focused on astrocytes, its potent effects in this cell type indicate a high potential for similar efficacy in microglia, which are central to neuroinflammatory processes. Further direct investigation of this compound in microglial models is warranted to fully elucidate its therapeutic potential for neurodegenerative diseases. This guide provides a foundational comparison to aid researchers in evaluating this compound against other anti-inflammatory strategies.

References

Validating the In Vitro Promise of ARN14494: A Comparative Guide for In Vivo Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the serine palmitoyltransferase (SPT) inhibitor ARN14494 with alternative compounds, supported by experimental data to guide in vivo study design.

The potent and selective serine palmitoyltransferase (SPT) inhibitor, this compound, has demonstrated significant promise in preclinical in vitro studies, suggesting its potential as a therapeutic agent for Alzheimer's disease.[1] By targeting SPT, the rate-limiting enzyme in the de novo ceramide synthesis pathway, this compound effectively reduces the production of ceramides and dihydroceramides, which are implicated in the pathophysiology of Alzheimer's.[1] In astrocyte-neuron co-culture models of amyloid-beta (Aβ) induced injury, this compound has been shown to inhibit the synthesis of pro-inflammatory cytokines and oxidative stress-related enzymes, while also exerting neuroprotective effects by decreasing neuronal death and caspase-3 activation.[1][2]

Despite these encouraging in vitro findings, a critical knowledge gap exists regarding the in vivo efficacy and pharmacokinetic profile of this compound. To date, no public data is available on its ability to cross the blood-brain barrier or its performance in animal models of Alzheimer's disease. This guide provides a comparative analysis of this compound's in vitro data against the in vivo findings of other SPT inhibitors, L-cycloserine and myriocin, to inform the strategic design of future in vivo validation studies for this compound.

Comparative Efficacy of SPT Inhibitors

The following table summarizes the available quantitative data for this compound (in vitro) and its alternatives, L-cycloserine and myriocin (in vivo). This comparative overview highlights the potential of SPT inhibition as a therapeutic strategy for Alzheimer's disease and underscores the need for in vivo testing of this compound.

CompoundModel SystemKey FindingsQuantitative Data
This compound In vitro (mouse primary cortical astrocytes and neurons)Potent and selective SPT inhibitor. Reduces Aβ-induced production of pro-inflammatory molecules (TNF-α, IL-1β) and enzymes (iNOS, COX-2). Decreases ceramide and dihydroceramide levels. Reduces Aβ neurotoxicity and caspase-3 activation in neurons.-
L-cycloserine In vivo (TgCRND8 mouse model of Alzheimer's disease)Subcutaneous administration down-regulated cortical Aβ42 and hyperphosphorylated tau levels.Cortical Aβ42 levels were significantly reduced. A positive correlation was observed between cortical SPT, ceramide, and Aβ42 levels.
myriocin In vivo (ApoE4 mouse model)Reversed hyperinsulinemia-induced impairments in brain mitochondrial oxygen consumption.Systemic administration of myriocin reversed the increase in brain ceramide levels and the impairment in mitochondrial bioenergetics induced by hyperinsulinemia.

Proposed Signaling Pathway of this compound in Alzheimer's Disease

The following diagram illustrates the hypothesized signaling pathway through which this compound is believed to exert its neuroprotective and anti-inflammatory effects based on the available in vitro data.

Abeta Amyloid-β (Aβ) Oligomers Astrocyte Astrocytes Abeta->Astrocyte activates SPT Serine Palmitoyltransferase (SPT) Astrocyte->SPT upregulates Ceramide Ceramide Synthesis SPT->Ceramide ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) & Enzymes (iNOS, COX-2) Ceramide->ProInflammatory promotes Neuron Neurons ProInflammatory->Neuron induces Neurotoxicity Neurotoxicity & Apoptosis (Caspase-3 activation) Neuron->Neurotoxicity This compound This compound This compound->SPT inhibits start Start: Select Animal Model (e.g., TgCRND8 or ApoE4 mice) pk_study Pharmacokinetic & BBB Permeability Study of this compound start->pk_study dose_finding Dose-Ranging Study pk_study->dose_finding treatment Chronic Treatment with this compound vs. Vehicle and Positive Controls dose_finding->treatment behavior Behavioral Testing (Morris Water Maze, Y-Maze, Nesting) treatment->behavior biochem Biochemical Analysis (ELISA for Aβ, Western Blot for pTau) behavior->biochem histo Histopathological Analysis (Immunohistochemistry, Staining) biochem->histo data_analysis Data Analysis & Interpretation histo->data_analysis end Conclusion on In Vivo Efficacy data_analysis->end

References

comparative study of the off-target effects of ARN14494 and myriocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the serine palmitoyltransferase (SPT) inhibitors ARN14494 and myriocin, with a focus on their off-target profiles and supporting experimental data.

This guide provides a detailed comparative analysis of this compound and myriocin, two potent inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. While both compounds effectively target SPT, understanding their respective off-target profiles is crucial for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.

On-Target and Downstream Effects

Both this compound and myriocin are highly potent inhibitors of SPT, leading to a significant reduction in the biosynthesis of key sphingolipids such as ceramides, sphingomyelin, and sphinganine. This on-target activity has been shown to modulate various cellular processes, including inflammation, apoptosis, and cell cycle progression.

Table 1: Comparative On-Target Potency and Downstream Effects

FeatureThis compoundMyriocin
Primary Target Serine Palmitoyltransferase (SPT)Serine Palmitoyltransferase (SPT)
On-Target Potency (IC₅₀/Kᵢ) IC₅₀: 27.3 nM[1]Kᵢ: 0.28 nM
Downstream Effects - Decreases ceramide and dihydroceramide levels[2][3] - Inhibits production of pro-inflammatory molecules (NO, TNF-α, IL-1β, TGF-β1)[2][3][4] - Inhibits pro-inflammatory enzymes (iNOS, COX-2)[2][3][4] - Reduces caspase-3 activation[2][3][4]- Decreases levels of ceramide, sphingomyelin, sphingosine, and sphinganine[5] - Induces G₂/M phase cell cycle arrest - Suppresses T-cell proliferation[5] - Inhibits tumor growth in melanoma models[6]

Off-Target Effects: A Comparative Overview

A critical aspect of drug development and application is understanding a compound's selectivity. While both this compound and myriocin are potent SPT inhibitors, available data on their broader off-target profiles differ significantly.

Myriocin: As a widely studied natural product, some of myriocin's off-target effects have been characterized. Notably, it has been reported to inhibit Extracellular signal-regulated kinase (ERK) phosphorylation. At higher concentrations, there is evidence suggesting potential activation of caspase 3/7, which may be independent of its SPT-inhibitory activity. Some studies also suggest that its immunosuppressive effects may not be solely attributable to SPT inhibition.

This compound: In contrast, publicly available, broad-panel off-target screening data for this compound is limited. The existing literature consistently refers to it as a "selective" or "specific" SPT inhibitor. Its observed biological effects, such as the reduction of pro-inflammatory mediators and caspase-3 activation, are presented as consequences of its on-target SPT inhibition.[2][3][4] Without comprehensive selectivity data from panels like the Eurofins SafetyScreen or a kinome scan, a direct quantitative comparison of the off-target liabilities of this compound and myriocin is not currently possible.

Table 2: Known Off-Target Interactions

CompoundKnown Off-Target InteractionsSupporting Evidence
Myriocin - Inhibition of ERK phosphorylation - Potential for caspase 3/7 activation at high concentrations - Possible immunosuppressive mechanisms beyond SPT inhibitionBiochemical assays and cell-based studies have indicated these effects.
This compound No specific off-target interactions have been publicly reported from broad-panel screening.The compound is consistently described as a "selective" SPT inhibitor in the available literature.[1][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for assessing off-target effects, the following diagrams are provided.

G cluster_0 Sphingolipid Biosynthesis Pathway cluster_1 Inhibitor Action cluster_2 Downstream Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Ceramides Ceramides 3-Ketosphinganine->Ceramides Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Inflammation Inflammation Ceramides->Inflammation Apoptosis Apoptosis Ceramides->Apoptosis Cell Cycle Cell Cycle Complex Sphingolipids->Cell Cycle This compound This compound This compound->SPT Inhibits Myriocin Myriocin Myriocin->SPT Inhibits

Figure 1: Simplified signaling pathway of sphingolipid biosynthesis and the points of inhibition by this compound and myriocin.

G cluster_0 Experimental Workflow for Off-Target Profiling Test Compound This compound or Myriocin Broad Screening Panels Broad Screening Panels Test Compound->Broad Screening Panels Kinome Scan Kinome Scan Broad Screening Panels->Kinome Scan Safety Pharmacology Panel (e.g., Eurofins SafetyScreen) Safety Pharmacology Panel (e.g., Eurofins SafetyScreen) Broad Screening Panels->Safety Pharmacology Panel (e.g., Eurofins SafetyScreen) Data Analysis Data Analysis Kinome Scan->Data Analysis Safety Pharmacology Panel (e.g., Eurofins SafetyScreen)->Data Analysis Identification of Off-Targets Identification of Off-Targets Data Analysis->Identification of Off-Targets Confirmation Assays Confirmation Assays Identification of Off-Targets->Confirmation Assays Dose-Response Curves Dose-Response Curves Confirmation Assays->Dose-Response Curves Cell-Based Functional Assays Cell-Based Functional Assays Confirmation Assays->Cell-Based Functional Assays Final Off-Target Profile Final Off-Target Profile Dose-Response Curves->Final Off-Target Profile Cell-Based Functional Assays->Final Off-Target Profile

Figure 2: A typical experimental workflow for identifying and validating off-target effects of small molecule inhibitors.

Experimental Protocols

Measurement of Serine Palmitoyltransferase (SPT) Activity

Objective: To quantify the inhibitory activity of this compound and myriocin on their primary target, SPT.

Methodology: A common method involves a cell-free assay using microsomes or cell lysates as a source of SPT. The assay measures the incorporation of a radiolabeled substrate, [³H]L-serine, into 3-ketodihydrosphingosine, the product of the SPT-catalyzed reaction.

  • Preparation of Cell Lysate/Microsomes:

    • Culture cells of interest (e.g., HEK293T, CHO) and harvest.

    • Homogenize cells in a suitable buffer (e.g., HEPES-based buffer with protease inhibitors).

    • For microsomes, perform differential centrifugation to isolate the microsomal fraction. For total cell lysate, use the supernatant after removing cell debris.

  • SPT Activity Assay:

    • Prepare a reaction mixture containing the cell lysate or microsomes, pyridoxal 5'-phosphate (PLP, a cofactor for SPT), and the test compound (this compound, myriocin, or vehicle control) at various concentrations.

    • Initiate the reaction by adding the substrates: palmitoyl-CoA and [³H]L-serine.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong base (e.g., ammonium hydroxide).

  • Lipid Extraction and Quantification:

    • Extract the lipids from the reaction mixture using a solvent system like chloroform/methanol.

    • Separate the radiolabeled product (3-ketodihydrosphingosine, which is often reduced to [³H]sphinganine for easier analysis) from the unreacted [³H]L-serine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of SPT inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Off-Target Kinase Profiling (Kinome Scan)

Objective: To assess the selectivity of this compound and myriocin against a broad panel of human kinases.

Methodology: Commercially available services, such as Eurofins' KINOMEscan™, utilize a competitive binding assay to quantify the interaction of a test compound with a large number of kinases.

  • Assay Principle:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Experimental Procedure:

    • The test compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (typically >400).

    • The results are reported as the percentage of the kinase that is inhibited by the test compound compared to a control.

  • Data Analysis:

    • A "hit" is typically defined as a kinase that is inhibited by more than a certain threshold (e.g., >50% or >80%).

    • For confirmed hits, follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC₅₀ value for the off-target interaction.

    • The selectivity of the compound is assessed by comparing its potency against the primary target (SPT) to its potency against any identified off-target kinases.

Conclusion

Both this compound and myriocin are potent inhibitors of serine palmitoyltransferase, the key enzyme in the de novo sphingolipid biosynthesis pathway. Myriocin, having been studied for a longer period, has some characterized off-target effects, including the inhibition of ERK phosphorylation. In contrast, while this compound is described as a highly selective SPT inhibitor, there is a notable lack of publicly available data from broad off-target screening panels.

For researchers using these compounds, it is crucial to be aware of these differences. When using myriocin, potential contributions from its known off-target activities should be considered in the interpretation of experimental results. For this compound, while its high selectivity for SPT is a significant advantage, the absence of comprehensive public off-target data underscores the importance of cautious interpretation of its effects, which are currently attributed solely to SPT inhibition. The generation and publication of broad selectivity data for this compound would be of great value to the scientific community, enabling a more complete and direct comparison of the off-target profiles of these two important research tools.

References

Safety Operating Guide

Navigating the Safe Disposal of ARN14494: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for ARN14494, a potent and selective serine palmitoyltransferase (SPT) inhibitor used in neurological disease research.[1] Due to the absence of a publicly available, detailed Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of research-grade chemical compounds with unknown toxicity. It is imperative to consult the official SDS provided by your supplier and adhere to all institutional and local regulations for chemical waste management.

Core Principles of this compound Disposal

The primary objective is to manage this compound waste in a manner that minimizes risk to personnel and the environment. This involves proper segregation, containment, labeling, and transfer of waste to a licensed disposal facility. All personnel handling this compound should be trained on its potential hazards and the procedures outlined in the official SDS and their institution's chemical hygiene plan.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, gathered from supplier information. This data is essential for proper handling, storage, and preparation of solutions, which in turn impacts waste generation.

ParameterValueSource
Molecular Weight 424.54 g/mol [2]
IC₅₀ 27.3 nM[1]
Recommended Storage (Solid) Store at -20°C for short-term, -80°C for long-term.MedChemExpress Product Page
Recommended Storage (Solutions) Aliquot and store at -20°C or -80°C.MedChemExpress Product Page
Solubility Soluble in DMSO.MedChemExpress Product Page

Step-by-Step Disposal Procedures for this compound

The following protocols provide a step-by-step guide for the disposal of this compound in various forms.

Unused or Expired this compound (Neat Compound)
  • Do not dispose of solid this compound down the drain or in regular trash.

  • Ensure the primary container is securely sealed.

  • Place the primary container in a secondary, leak-proof container.

  • Label the outer container clearly as "Hazardous Waste" and include the following information:

    • Compound Name: this compound

    • CAS Number: 1037837-27-6

    • Quantity

    • Date of disposal initiation

    • Principal Investigator and Laboratory information

  • Store the labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

This compound Solutions (e.g., in DMSO)
  • Aqueous solutions containing this compound should not be disposed of down the drain.

  • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.

  • The container should be clearly labeled as "Hazardous Waste" with the full chemical names of all components (e.g., "this compound in DMSO").

  • Keep the waste container sealed when not in use.

  • Store in a designated hazardous waste accumulation area.

  • Follow your institution's procedures for the pickup and disposal of liquid chemical waste.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid waste contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be treated as hazardous waste.

  • Collect all contaminated solid waste in a designated, clearly labeled, and sealed container or a durable, leak-proof bag.

  • The container or bag should be labeled as "Hazardous Waste" and specify the contaminant (this compound).

  • Do not mix with regular trash or biomedical waste unless explicitly permitted by your institution's waste management plan.

  • Arrange for disposal through your institution's EHS department.

Decontamination of Glassware
  • Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove residual compound.

  • Collect the initial rinsate as hazardous liquid waste.

  • Subsequent washing with detergent and water can then be performed. Dispose of the wash water in accordance with local regulations.

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard guidelines for the disposal of laboratory chemical waste from sources such as the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA).[3][4] These guidelines emphasize the importance of waste segregation, proper labeling, and disposal through authorized channels.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ARN14494_Disposal_Workflow This compound Disposal Decision Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_containment_labeling Containment & Labeling cluster_final_disposal Final Disposal start Generation of This compound Waste waste_type Identify Waste Type start->waste_type neat_compound Unused/Expired Neat Compound waste_type->neat_compound Solid solutions Solutions (e.g., in DMSO) waste_type->solutions Liquid contaminated_materials Contaminated Labware/PPE waste_type->contaminated_materials Solid (Contaminated) contain_neat Securely seal primary and secondary containers. Label as Hazardous Waste. neat_compound->contain_neat contain_solutions Collect in a labeled, leak-proof container. List all components. solutions->contain_solutions contain_contaminated Collect in a labeled, sealed container or bag. contaminated_materials->contain_contaminated store_waste Store in Designated Hazardous Waste Accumulation Area contain_neat->store_waste contain_solutions->store_waste contain_contaminated->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store_waste->ehs_pickup

References

Personal protective equipment for handling ARN14494

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling ARN14494 based on general best practices for potent, neuroactive small molecule inhibitors in a research setting. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, all personnel must handle this compound with the utmost caution and adhere to their institution's specific safety protocols.

This guide is intended for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance to directly answer specific operational questions regarding the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedures is necessary to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Minimum PPE Requirement Enhanced PPE (for high-risk procedures) *
Handling Solid this compound (e.g., weighing, preparing solutions) - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields- Chemical splash goggles and a face shield - Disposable gown with tight cuffs - Respiratory protection (e.g., N95 respirator)
Handling Dilute Solutions of this compound - Nitrile gloves - Lab coat - Safety glasses- Chemical splash goggles
Cleaning and Decontamination - Nitrile gloves (heavy-duty recommended) - Lab coat - Safety glasses- Chemical splash goggles and a face shield

*High-risk procedures include handling large quantities, potential for aerosol generation, or working outside of a primary containment device.

Diagram 1: PPE Selection Workflow for this compound

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound check_form Is this compound in solid or solution form? start->check_form check_aerosol Potential for aerosol generation? check_form->check_aerosol Solid min_ppe Minimum PPE: - Double nitrile gloves - Lab coat - Safety glasses check_form->min_ppe Dilute Solution check_quantity Handling large quantities? check_aerosol->check_quantity No respirator Add Respiratory Protection (e.g., N95 respirator) check_aerosol->respirator Yes check_quantity->min_ppe No enhanced_ppe Enhanced PPE: - Add chemical splash goggles - and face shield check_quantity->enhanced_ppe Yes end End min_ppe->end Proceed with caution enhanced_ppe->end Proceed with caution respirator->end Proceed with caution Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps seal_container Securely Seal Full Containers collect_solid->seal_container collect_liquid->seal_container collect_sharps->seal_container request_pickup Request Hazardous Waste Pickup (Follow Institutional Protocol) seal_container->request_pickup end End: Proper Disposal request_pickup->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARN14494
Reactant of Route 2
Reactant of Route 2
ARN14494

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.